Tecarfarin-d4
Description
Properties
Molecular Formula |
C₂₁H₁₀D₄F₆O₅ |
|---|---|
Molecular Weight |
464.35 |
Synonyms |
4-[(4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)methyl]benzoic Acid-d4 2,2,2-Trifluoro-1-methyl-1-(trifluoromethyl)ethyl Ester-d4; ATI 5923-d4 |
Origin of Product |
United States |
Foundational & Exploratory
Tecarfarin-d4 chemical structure and properties
An In-depth Technical Guide to Tecarfarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecarfarin (ATI-5923) is a novel, orally active vitamin K antagonist (VKA) currently in late-stage clinical development as an anticoagulant.[1][2] It is designed to offer a safer and more predictable anticoagulation profile compared to warfarin, the long-standing standard of care in VKA therapy.[1] Tecarfarin's unique metabolic pathway, which avoids the highly variable cytochrome P450 (CYP450) system, positions it as a promising alternative for patients requiring chronic anticoagulation, particularly those with comorbidities or those taking multiple medications.[1][3]
A Note on Tecarfarin-d4
Chemical Structure and Properties
Tecarfarin is a structural analogue of warfarin.[4] Its chemical and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl) 4-[(4-hydroxy-2-oxochromen-3-yl)methyl]benzoate | [4][5] |
| Molecular Formula | C21H14F6O5 | [4][6] |
| Molar Mass | 460.328 g·mol−1 | [5] |
| CAS Number | 867257-26-9 | [4][5] |
| Synonyms | ATI-5923, Tecarfarinum | [4] |
| Sodium Salt CAS | 1004551-83-0 | [7] |
| Sodium Salt Formula | C21H13F6NaO5 | [7] |
| Sodium Salt Molar Mass | 482.3 g/mol | [7] |
Mechanism of Action
Tecarfarin, like warfarin, exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase (VKOR) enzyme.[6] This enzyme is crucial for the carboxylation and subsequent activation of vitamin K-dependent clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S. By blocking VKOR, Tecarfarin reduces the pool of active clotting factors, thereby prolonging the time to clot formation.
Pharmacokinetics and Metabolism
The key differentiator of Tecarfarin from warfarin lies in its metabolic pathway. While warfarin is primarily metabolized by the CYP450 enzyme system (mainly CYP2C9), which is prone to genetic variations and drug-drug interactions, Tecarfarin is metabolized by human carboxylesterase 2 (hCE-2).[1] This esterase-mediated hydrolysis results in a single, inactive carboxylic acid metabolite (ATI-5900), which is then renally excreted.[3] This metabolic route is less susceptible to genetic polymorphisms and interactions with other drugs, potentially leading to a more stable and predictable anticoagulant response.
References
- 1. cadrenal.com [cadrenal.com]
- 2. cadrenal.com [cadrenal.com]
- 3. Study Emphasizes Tecarfarin's Promise and Need for Improved Anticoagulation in LVAD Patients [synapse.patsnap.com]
- 4. Tecarfarin | C21H14F6O5 | CID 54718618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tecarfarin - Wikipedia [en.wikipedia.org]
- 6. molnova.com [molnova.com]
- 7. Tecarfarin Sodium | C21H13F6NaO5 | CID 44201125 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Tecarfarin-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecarfarin (ATI-5923) is a novel oral anticoagulant that acts as a vitamin K epoxide reductase (VKOR) inhibitor, similar to warfarin. However, a key distinction lies in its metabolic pathway; Tecarfarin is primarily metabolized by carboxylesterases rather than the cytochrome P450 (CYP450) system. This difference reduces the potential for drug-drug interactions, a significant concern with warfarin therapy. To facilitate pharmacokinetic and bioanalytical studies of Tecarfarin, a stable isotope-labeled internal standard, Tecarfarin-d4, is essential for accurate quantification by mass spectrometry. This guide provides a detailed overview of the probable synthesis and comprehensive characterization of this compound.
Synthesis of this compound
While a specific, publicly available protocol for the synthesis of this compound is not detailed in the literature, a plausible synthetic route can be devised based on the known synthesis of Tecarfarin and general methods for deuterium labeling. The proposed synthesis involves two main stages: the deuteration of a key intermediate and the final esterification.
A likely approach to introduce four deuterium atoms involves the deuteration of the benzylic position (the methylene bridge) and the aromatic ring of the benzoic acid moiety.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of 4-(dibromo-d2-methyl)benzoic acid-2,6-d2
A potential starting point for the synthesis of the deuterated intermediate, 4-((4-hydroxy-2-oxo-2H-chromen-3-yl)methyl-d2)benzoic acid-d2, involves the deuteration of the benzylic protons of a suitable precursor. One possible method is the palladium-catalyzed H/D exchange at the benzylic position.
-
Starting Material: 4-(bromomethyl)benzoic acid.
-
Deuterium Source: Deuterium gas (D₂) or deuterium oxide (D₂O) in the presence of a suitable catalyst.
-
Catalyst: Palladium on carbon (Pd/C).
-
Procedure: 4-(bromomethyl)benzoic acid is dissolved in a suitable solvent (e.g., ethyl acetate-d6) in a high-pressure vessel. The vessel is purged with argon, and then a catalytic amount of Pd/C is added. The reaction mixture is stirred under a deuterium gas atmosphere (or with the addition of D₂O) at a specific temperature and pressure for a defined period. The progress of the reaction is monitored by ¹H NMR spectroscopy until the benzylic proton signals are no longer observed. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield 4-(dibromo-d2-methyl)benzoic acid. Further deuteration of the aromatic ring can be achieved through acid-catalyzed H/D exchange.
Step 2: Synthesis of 4-((4-hydroxy-2-oxo-2H-chromen-3-yl)methyl-d2)benzoic acid-2,6-d2
The deuterated benzoic acid derivative is then coupled with 4-hydroxycoumarin.
-
Reactants: 4-(dibromo-d2-methyl)benzoic acid-2,6-d2 and 4-hydroxycoumarin.
-
Reaction Type: A modified Williamson ether synthesis or a Friedel-Crafts-type alkylation.
-
Procedure: 4-hydroxycoumarin is treated with a base (e.g., sodium hydride) in an aprotic solvent (e.g., anhydrous DMF) to form the corresponding phenoxide. To this solution, 4-(dibromo-d2-methyl)benzoic acid-2,6-d2 is added, and the reaction mixture is stirred at an elevated temperature. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and acidified to precipitate the product. The crude product is then purified by recrystallization or column chromatography to yield 4-((4-hydroxy-2-oxo-2H-chromen-3-yl)methyl-d2)benzoic acid-2,6-d2.
Step 3: Esterification to Yield this compound
The final step is the esterification of the deuterated carboxylic acid with 1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol.
-
Reactants: 4-((4-hydroxy-2-oxo-2H-chromen-3-yl)methyl-d2)benzoic acid-2,6-d2 and 1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol.
-
Coupling Agent: A suitable coupling agent such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst, or conversion to the acid chloride followed by reaction with the alcohol.
-
Procedure (using DCC/DMAP): To a solution of the deuterated carboxylic acid and 1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol in an anhydrous aprotic solvent (e.g., dichloromethane), DCC and a catalytic amount of DMAP are added at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The dicyclohexylurea byproduct is removed by filtration, and the filtrate is washed with dilute acid and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound is purified by column chromatography to yield the final product.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Characterization of this compound
Comprehensive characterization is crucial to confirm the identity, purity, and extent of deuterium incorporation in the synthesized this compound. The following analytical techniques are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for confirming the positions and extent of deuteration.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show the absence of signals corresponding to the two benzylic protons of the methylene bridge and two aromatic protons on the benzoic acid ring compared to the spectrum of unlabeled Tecarfarin. The integration of the remaining proton signals should be consistent with the deuterated structure.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms. The carbon atom of the deuterated methylene bridge (-CD₂-) will exhibit a triplet in the proton-coupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1). In the proton-decoupled spectrum, this signal will be significantly attenuated or absent depending on the spectrometer settings. The deuterated aromatic carbons will also show altered splitting patterns or reduced signal intensity.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Chemical Shift (ppm) | Assignment |
| 7.9-8.1 (m) | Aromatic protons |
| 7.2-7.6 (m) | Aromatic protons |
| 1.7 (s) | Methyl protons |
| Signal for CH₂ absent | |
| Signals for 2 aromatic protons absent |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to determine the isotopic purity.
High-Resolution Mass Spectrometry (HRMS): HRMS provides the accurate mass of the molecular ion, which should correspond to the calculated exact mass of this compound (C₂₁H₁₀D₄F₆O₅). The expected molecular weight of Tecarfarin is approximately 460.32 g/mol , so this compound should have a molecular weight of approximately 464.35 g/mol .
Tandem Mass Spectrometry (MS/MS): MS/MS analysis is used to study the fragmentation pattern of this compound. This is particularly important for developing a quantitative LC-MS/MS method. The fragmentation of the deuterated molecule is expected to be similar to that of the unlabeled compound, but with mass shifts in the fragments containing the deuterium labels.
| Mass Spectrometry Data (Predicted) |
| Parameter |
| Molecular Formula |
| Molecular Weight |
| Ionization Mode |
| Precursor Ion [M-H]⁻ |
| Major Fragment Ions |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized this compound and to develop a chromatographic method for its use as an internal standard.
Experimental Protocol: HPLC Analysis
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Under these conditions, this compound is expected to have a retention time very similar to that of unlabeled Tecarfarin, as deuterium labeling typically has a minimal effect on chromatographic behavior in reversed-phase HPLC. The purity is determined by the peak area percentage of the main peak.
| HPLC Data (Predicted) |
| Parameter |
| Column |
| Retention Time |
| Purity |
Mechanism of Action: Signaling Pathway
Tecarfarin, like warfarin, inhibits the vitamin K epoxide reductase (VKOR) enzyme complex, specifically the VKORC1 subunit. This enzyme is crucial for the vitamin K cycle, which is necessary for the post-translational gamma-carboxylation of several clotting factors.
Introduction to Tecarfarin and the Rationale for Deuteration
An In-depth Technical Guide on the Isotopic Purity and Stability of Tecarfarin-d4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific quantitative data and established experimental protocols for this compound are not extensively available in public literature. This guide, therefore, provides a comprehensive framework based on established principles for deuterated compounds, stability studies, and the known pharmacology of Tecarfarin. The presented data is illustrative, and the protocols are model examples designed to meet the rigorous standards of the pharmaceutical industry.
Tecarfarin is a novel oral anticoagulant that, like warfarin, functions as a Vitamin K epoxide reductase (VKOR) inhibitor.[1][2] This inhibition blocks the activation of vitamin K-dependent clotting factors, thereby reducing the propensity for blood clot formation.[2] A key differentiator from warfarin is its metabolic pathway; Tecarfarin is metabolized by esterases, primarily human carboxylesterase 2 (hCE-2), to a single inactive metabolite.[1][3] This avoids the cytochrome P450 (CYP450) system, which is responsible for warfarin's metabolism and is notorious for its genetic variability and numerous drug-drug interactions.[3][4]
The development of this compound, a deuterated version of Tecarfarin, is based on the "deuterium kinetic isotope effect." By replacing specific hydrogen atoms with their heavier isotope, deuterium, the C-H bonds are strengthened. This can lead to a slower rate of metabolism, potentially offering several advantages:
-
Improved Metabolic Profile: A reduced rate of metabolism can lead to a more predictable pharmacokinetic profile.
-
Increased Half-life: A slower metabolism may extend the drug's duration of action, potentially allowing for less frequent dosing.[5]
-
Enhanced Safety: A more stable metabolic profile could reduce inter-patient variability and the risk of adverse effects.
Ensuring the quality, safety, and efficacy of a deuterated drug like this compound requires rigorous assessment of its isotopic purity and stability.
Isotopic Purity of this compound
For a deuterated active pharmaceutical ingredient (API), purity is not just the absence of chemical contaminants but also includes isotopic purity.[6] It is synthetically challenging to achieve 100% isotopic enrichment.[6] Therefore, a batch of this compound will contain a distribution of isotopologues (e.g., d3, d2, d1, d0) in addition to the desired d4 species.[6] Characterizing this distribution is critical for ensuring batch-to-batch consistency and meeting regulatory expectations.[6]
Analytical Methods for Isotopic Purity Determination
Two primary techniques are indispensable for characterizing the isotopic purity of deuterated compounds: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to separate and quantify the relative abundance of each isotopologue based on its distinct mass-to-charge ratio (m/z).[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H-NMR can determine the overall level of deuteration by measuring the tiny amounts of residual protons at the deuterated positions.[6] ²H-NMR (Deuterium NMR) can also be used to confirm the positions of deuteration and their enrichment levels.[9][10]
Illustrative Isotopic Purity Data
The following table summarizes hypothetical isotopic purity data for a representative batch of this compound, as determined by LC-MS.
Table 1: Isotopic Distribution of a Representative Batch of this compound
| Isotopologue | Description | Relative Abundance (%) |
| d4 | Tecarfarin with 4 deuterium atoms | 98.5% |
| d3 | Tecarfarin with 3 deuterium atoms | 1.2% |
| d2 | Tecarfarin with 2 deuterium atoms | 0.2% |
| d1 | Tecarfarin with 1 deuterium atom | <0.1% |
| d0 | Non-deuterated Tecarfarin | <0.1% |
| Total | ≥99.9% | |
| Isotopic Purity (d4) | 98.5% |
Experimental Protocol: Isotopic Purity by LC-HRMS
This protocol describes a method for determining the isotopic distribution of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound reference standard and sample.
-
Dissolve in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to prepare a 100 µg/mL stock solution.
-
Further dilute to a final concentration of 1 µg/mL for analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to elute Tecarfarin as a sharp peak (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan from m/z 100-1000.
-
Resolution: ≥ 60,000.
-
Key Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal of the [M+H]⁺ ion of this compound.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 to d4).
-
Integrate the peak area for each isotopologue.
-
Calculate the relative abundance of each by dividing its peak area by the total peak area of all isotopologues and multiplying by 100.
-
Workflow for Isotopic Purity Analysis
Caption: Workflow for determining the isotopic purity of this compound via LC-HRMS.
Stability of this compound
Stability testing is a regulatory requirement to determine the shelf-life and appropriate storage conditions for a drug substance.[11][12] It involves subjecting the API to various environmental conditions to observe any degradation over time. Forced degradation, or stress testing, is a critical component of this process. It involves exposing the drug to harsh conditions to identify likely degradation products and establish degradation pathways.[13][14][15] This information is crucial for developing and validating a stability-indicating analytical method.[15]
Forced Degradation Studies
According to ICH guidelines, forced degradation studies typically involve the following conditions:[13]
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., 80°C.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Illustrative Stability Data
The following table presents hypothetical results from forced degradation studies on this compound, analyzed by a stability-indicating HPLC method.
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | Assay (% Label Claim) | Purity (% Area) | Major Degradant (% Area) |
| Control | N/A | 100.1% | 99.9% | Not Detected |
| Acid (0.1 M HCl) | 24 hrs | 92.5% | 93.1% | 5.8% (RRT 0.85) |
| Base (0.1 M NaOH) | 8 hrs | 88.1% | 89.2% | 9.5% (RRT 0.72) |
| Oxidative (3% H₂O₂) | 48 hrs | 96.2% | 97.0% | 2.1% (RRT 1.15) |
| Thermal (80°C) | 7 days | 99.5% | 99.8% | 0.1% (RRT 0.85) |
| Photolytic (ICH Q1B) | 1.2 million lux·hr | 98.9% | 99.2% | 0.5% (RRT 1.25) |
RRT = Relative Retention Time
Experimental Protocol: Stability-Indicating HPLC-UV Method
This protocol outlines a reverse-phase HPLC method capable of separating this compound from its potential degradation products.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas all mobile phases before use.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient:
-
Time 0 min: 60% A, 40% B
-
Time 20 min: 20% A, 80% B
-
Time 25 min: 20% A, 80% B
-
Time 26 min: 60% A, 40% B
-
Time 30 min: 60% A, 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
-
Sample Preparation for Forced Degradation:
-
Prepare a 1 mg/mL stock solution of this compound in diluent (e.g., 50:50 Acetonitrile:Water).
-
For each stress condition, mix the stock solution with the stressor (e.g., HCl, NaOH, H₂O₂) in a 1:1 ratio.
-
After exposure, neutralize the acid and base samples.
-
Dilute all samples to a final concentration of approximately 50 µg/mL before injection.
-
Workflow for Forced Degradation Studies
Caption: Workflow for conducting and evaluating forced degradation studies of this compound.
Mechanism of Action: VKOR Inhibition
Tecarfarin exerts its anticoagulant effect by inhibiting the Vitamin K epoxide reductase (VKOR) complex. This enzymatic complex is essential for the regeneration of Vitamin K, a cofactor required for the gamma-carboxylation of coagulation factors II, VII, IX, and X. Without proper carboxylation, these factors remain inactive, leading to a decrease in the blood's ability to clot.
Caption: this compound inhibits the VKORC1 enzyme, disrupting the Vitamin K cycle.
Conclusion
This technical guide outlines the critical quality attributes of isotopic purity and stability for the deuterated anticoagulant this compound. While specific data for this compound is not publicly available, a robust framework for its assessment can be constructed based on established analytical techniques and regulatory guidelines. The determination of isotopic distribution via LC-HRMS and the execution of comprehensive stability studies, including forced degradation, are paramount. These analyses ensure the development of a safe, effective, and consistent drug product, ultimately benefiting patients who require chronic anticoagulation therapy. The provided workflows and protocols serve as a foundation for the rigorous quality control required in modern drug development.
References
- 1. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. io.nihr.ac.uk [io.nihr.ac.uk]
- 3. cadrenal.com [cadrenal.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Deuterated Reagents for Pharmaceuticals â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 11. criver.com [criver.com]
- 12. Stability Study Protocols and Reports | Neopharm Labs [neopharmlabs.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. nelsonlabs.com [nelsonlabs.com]
Tecarfarin-d4: A Technical Guide and Certificate of Analysis Framework
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tecarfarin-d4, a deuterated analog of the novel anticoagulant Tecarfarin. This document outlines the core chemical and physical properties, mechanism of action, and analytical methodologies relevant to its characterization and use in research and development. Included is a framework for a typical Certificate of Analysis, summarizing key quality control parameters.
Introduction
Tecarfarin is a next-generation oral anticoagulant that acts as a Vitamin K antagonist (VKA).[1] Unlike traditional VKAs such as warfarin, Tecarfarin is primarily metabolized by the carboxyl esterase 2 (CES2) pathway, rather than the highly variable cytochrome P450 (CYP450) system.[1][2] This metabolic distinction suggests a lower potential for drug-drug interactions and a more predictable anticoagulant response.[1][3] this compound, a deuterated version of Tecarfarin, is a valuable tool for pharmacokinetic and metabolic studies, serving as an internal standard in analytical assays.
Physicochemical Properties
A summary of the key physicochemical properties of Tecarfarin is presented below. These properties are essential for its formulation and analytical characterization.
| Property | Value | Reference |
| IUPAC Name | 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanyl 4-[(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate | [3] |
| CAS Number | 867257-26-9 | [3] |
| Molecular Formula | C21H14F6O5 | [3] |
| Molar Mass | 460.328 g·mol−1 | [3] |
| Administration | Oral | [1] |
Mechanism of Action
Tecarfarin exerts its anticoagulant effect by inhibiting the Vitamin K epoxide reductase complex subunit 1 (VKORC1), an essential enzyme in the vitamin K cycle. This inhibition depletes the reduced form of vitamin K, which is a necessary cofactor for the gamma-carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S.
Figure 1: Mechanism of action of Tecarfarin in the Vitamin K cycle.
Metabolism and Pharmacokinetics
A key advantage of Tecarfarin is its metabolism via the CES2 pathway, which is less prone to genetic polymorphisms and drug-drug interactions compared to the CYP450 system that metabolizes warfarin.[1][2]
Figure 2: Comparative metabolic pathways of Warfarin and Tecarfarin.
Pharmacokinetic Parameters:
| Parameter | Value |
| Elimination Half-life | 87–136 hours[3] |
| Time in Therapeutic Range (TTR) | Mean TTR with tecarfarin was numerically higher but not significantly superior to warfarin in the EMBRACE-AC trial (72.3% vs 71.5%)[4] |
Certificate of Analysis (Framework)
This section provides a template for a Certificate of Analysis for this compound, outlining the typical tests, specifications, and results.
Product: this compound Lot Number: [Lot Number] Date of Analysis: [Date]
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR Spectroscopy |
| Identity (MS) | Conforms to molecular weight | Conforms | Mass Spectrometry |
| Purity (HPLC) | ≥ 98.0% | [Result]% | High-Performance Liquid Chromatography |
| Deuterium Incorporation | ≥ 99% | [Result]% | Mass Spectrometry |
| Residual Solvents | Meets USP <467> limits | Conforms | Gas Chromatography |
| Water Content (Karl Fischer) | ≤ 0.5% | [Result]% | Karl Fischer Titration |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a specified wavelength (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
Quantification: Peak area normalization.
Mass Spectrometry (MS) for Identity and Deuterium Incorporation
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or via LC-MS.
-
Data Analysis: The molecular ion peak is analyzed to confirm the mass of this compound and to determine the percentage of deuterium incorporation by comparing the isotopic distribution with the theoretical pattern. Liquid chromatography techniques coupled with mass spectrometry are considered the gold standard for accurately determining plasma concentrations of anticoagulants.[5]
Clinical Trial Overview
Tecarfarin has undergone several clinical trials to evaluate its safety and efficacy.[1][4][6] The Phase 2/3 EMBRACE-AC trial compared Tecarfarin to warfarin in 607 patients.[4] While the primary endpoint of Time in Therapeutic Range (TTR) was not statistically superior to well-managed warfarin, Tecarfarin demonstrated a favorable safety profile with a low incidence of major bleeding and no thrombotic events.[4][6]
Figure 3: Simplified workflow of the EMBRACE-AC clinical trial.
References
Tecarfarin-d4: A Technical Overview for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tecarfarin-d4, a deuterated analog of the novel anticoagulant Tecarfarin. Due to the limited public availability of specific experimental data for this compound, this document focuses on its commercial availability and primary application as an internal standard. To provide a comprehensive scientific context, the guide also details the mechanism of action, metabolic pathway, and pharmacokinetic properties of the parent compound, Tecarfarin.
Commercial Availability of this compound
This compound is commercially available as an analytical standard from specialized chemical suppliers. Its primary application is as an internal standard for the quantification of Tecarfarin in biological samples using mass spectrometry-based assays.
| Supplier | Product Name | Catalog Number | Application |
| Clearsynth | This compound | CS-T-103553 | Analytical Standard, Research and Development |
Note: The CAS number for the unlabeled parent compound, Tecarfarin, is 867257-26-9.[1]
The use of a deuterated internal standard like this compound is crucial for accurate bioanalysis as it co-elutes with the analyte and exhibits similar ionization efficiency, thus compensating for variations during sample preparation and analysis.
Tecarfarin: The Parent Compound - Mechanism and Rationale for Development
Tecarfarin is a next-generation vitamin K antagonist (VKA) in late-stage clinical development.[2][3][4][5] It is designed to provide more stable and predictable anticoagulation compared to traditional VKAs like warfarin.[5] Tecarfarin has been evaluated in multiple human clinical trials, involving over 1,000 individuals, and has generally been well-tolerated.[6]
The key innovation of Tecarfarin lies in its metabolic pathway. Unlike warfarin, which is primarily metabolized by the highly variable cytochrome P450 system (specifically CYP2C9), Tecarfarin is metabolized by the human carboxyl esterase 2 pathway (CES2).[5] This is anticipated to reduce the incidence of drug-drug interactions and the impact of genetic variability on dosing requirements.[5]
Signaling Pathway and Mechanism of Action
Tecarfarin, like other VKAs, exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase (VKOR) enzyme. This enzyme is essential for the regeneration of vitamin K, a cofactor required for the gamma-carboxylation of several clotting factors. By inhibiting VKOR, Tecarfarin reduces the pool of active vitamin K, leading to the production of under-carboxylated and inactive clotting factors, thereby inhibiting the coagulation cascade.
Caption: Mechanism of action of Tecarfarin in inhibiting the vitamin K cycle.
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, its use as an internal standard would follow established methodologies for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. A general workflow would involve:
-
Sample Preparation: Precipitation of proteins from plasma or serum samples, followed by evaporation and reconstitution. This compound is added at a known concentration at the beginning of this process.
-
Chromatographic Separation: Separation of Tecarfarin and this compound from other sample components using a suitable HPLC or UPLC column and mobile phase gradient.
-
Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Tecarfarin and this compound would be monitored.
-
Quantification: The concentration of Tecarfarin in the original sample is determined by comparing the peak area ratio of Tecarfarin to that of the this compound internal standard against a calibration curve.
Metabolic Pathway of Tecarfarin
As previously mentioned, Tecarfarin is primarily metabolized by carboxyl esterases, a CYP450-independent pathway. This is a key differentiator from warfarin and is illustrated in the following diagram.
Caption: Comparative metabolic pathways of Tecarfarin and Warfarin.
Quantitative Data for Tecarfarin
The following table summarizes key pharmacokinetic parameters of Tecarfarin from a study in Sprague-Dawley rats.
| Parameter | Value |
| Oral Bioavailability | 80 - 90% |
| Time to Maximum Concentration (Tmax) of Metabolite | Within 1 hour of parent Tmax |
| Plasma Exposure of Metabolite (AUClast) | 30 - 50% of parent compound |
| Elimination Half-life (t1/2) | 2.98 - 6.26 hours |
| Elimination Route (after oral administration of 14C-tecarfarin) | Feces: 57%, Urine: 33% |
Data from a study in Sprague-Dawley rats.
Conclusion
This compound is a commercially available analytical tool essential for the accurate quantification of Tecarfarin in preclinical and clinical research. While specific data on the deuterated compound is limited to its role as an internal standard, the parent compound, Tecarfarin, represents a promising development in anticoagulant therapy. Its unique metabolic pathway via CES2 offers the potential for a more predictable and manageable safety profile compared to existing vitamin K antagonists. Further research and clinical trials will continue to elucidate the full therapeutic potential of Tecarfarin.
References
Tecarfarin-d4 for In Vitro Coagulation Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tecarfarin, a novel vitamin K antagonist, and the putative role of its deuterated analog, Tecarfarin-d4, in the context of in vitro coagulation assays. This document details Tecarfarin's mechanism of action, comparative efficacy with warfarin, and methodologies for its assessment in a research setting.
Introduction to Tecarfarin
Tecarfarin (ATI-5923) is an orally active vitamin K antagonist (VKA) designed to provide more stable and predictable anticoagulation than traditional VKAs like warfarin.[1][2] It functions by inhibiting the vitamin K epoxide reductase (VKOR) enzyme, which is crucial for the activation of vitamin K-dependent clotting factors II, VII, IX, and X.[1][3] A key distinguishing feature of Tecarfarin is its metabolic pathway; it is primarily metabolized by the human carboxylesterase 2 (hCE-2) to a single, inactive metabolite (ATI-5900), thus bypassing the cytochrome P450 (CYP450) system that is responsible for numerous drug-drug interactions associated with warfarin.[1][2][3]
This compound, as a deuterated variant of Tecarfarin, is presumed to serve as an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to accurately measure Tecarfarin concentrations in biological matrices from in vitro experiments.
Mechanism of Action: Inhibition of the Vitamin K Cycle
Tecarfarin exerts its anticoagulant effect by disrupting the vitamin K cycle. Specifically, it inhibits the VKORC1 subunit of the VKOR enzyme complex. This inhibition prevents the reduction of vitamin K epoxide to vitamin K, a necessary step for the post-translational gamma-carboxylation of glutamic acid residues on the vitamin K-dependent clotting factors. Without this modification, these clotting factors are unable to bind calcium and participate effectively in the coagulation cascade, leading to a prolongation of clotting time.
References
Navigating Novel Anticoagulation: A Technical Guide to Preliminary Studies of Tecarfarin
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the preliminary studies on Tecarfarin, a novel vitamin K antagonist. It is important to note that while the initial query specified "Tecarfarin-d4," publicly available scientific literature does not contain preliminary studies on this deuterated variant. This compound is likely utilized as an internal standard in bioanalytical methods for the quantification of Tecarfarin, a common practice in pharmacokinetic analyses. This guide will, therefore, focus on the active pharmaceutical ingredient, Tecarfarin, for which substantial data exists.
Tecarfarin is a next-generation oral anticoagulant designed to offer a more predictable and stable anticoagulation profile compared to traditional vitamin K antagonists like warfarin.[1][2] Its unique metabolic pathway, which avoids the highly variable cytochrome P450 (CYP) system, positions it as a promising therapeutic option, particularly for patients with chronic kidney disease (CKD) or those on multiple medications.[2][3] This document will delve into the quantitative data from key clinical and preclinical studies, detail the experimental protocols employed, and visualize the critical biological pathways associated with Tecarfarin's mechanism of action and metabolism.
Data Presentation
The following tables summarize the key quantitative data from preliminary studies of Tecarfarin, focusing on its pharmacokinetic properties and clinical efficacy compared to warfarin.
Table 1: Pharmacokinetic Parameters of Tecarfarin and Warfarin in Healthy Volunteers and Patients with Chronic Kidney Disease (CKD) [3]
| Parameter | Tecarfarin in Healthy Volunteers (n=10) | Tecarfarin in CKD Patients (n=13) | (S)-Warfarin in Healthy Volunteers (n=10) | (S)-Warfarin in CKD Patients (n=13) | (R,S)-Warfarin in Healthy Volunteers (n=10) | (R,S)-Warfarin in CKD Patients (n=13) |
| Mean Plasma Concentration | - | <15% higher than HV | - | 44% higher than HV | - | 27% higher than HV |
| Elimination Half-life (t½) | - | Decreased by 8% | - | Increased by 20% | - | Increased by 8% |
Table 2: Efficacy of Tecarfarin versus Warfarin in the EMBRACE-AC Trial [1][4]
| Parameter | Tecarfarin (n=303) | Warfarin (n=304) | p-value |
| Mean Time in Therapeutic Range (TTR) | 72.3% | 71.5% | 0.51 |
| Mean TTR in patients on CYP2C9 interacting drugs | 72.2% (n=92) | 69.9% (n=87) | 0.15 |
| Mean TTR in patients with mechanical heart valves | 68.4% (n=42) | 66.3% (n=42) | 0.51 |
| Percentage of INR values in therapeutic range (post-hoc analysis) | 68.8% | 66.4% | <0.04 |
| Major Bleeding Events | 1.6% | - | - |
| Thrombotic Events | 0 | - | - |
Table 3: In Vitro Inhibition of Vitamin K Epoxide Reductase (VKORC1) in Human Liver Microsomes [5]
| Compound | IC₅₀ (µM) |
| Tecarfarin | 0.67 |
| Warfarin | 0.84 |
| ATI-5900 (metabolite) | 270 |
Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of Tecarfarin.
EMBRACE-AC Phase 2/3 Clinical Trial
The EMBRACE-AC study was a multi-center, randomized, double-blind, parallel-group, active-control trial designed to compare the quality of anticoagulation with Tecarfarin versus warfarin.[1][4]
-
Participants: 607 patients requiring chronic anticoagulation were enrolled.[1][4]
-
Intervention: Patients were randomly assigned to receive either Tecarfarin (n=303) or warfarin (n=304).[4] Dosing was managed by a centralized dose control center with access to patient genotyping.[4]
-
Primary Endpoint: The primary efficacy endpoint was the time in therapeutic range (TTR), calculated using the Rosendaal method which involves linear interpolation between INR measurements.[4][6]
-
Data Collection: International Normalized Ratio (INR) was monitored regularly to assess the level of anticoagulation.
-
Statistical Analysis: The primary analysis tested for the superiority of Tecarfarin over warfarin in terms of TTR.[4]
Pharmacokinetic Study in Patients with Chronic Kidney Disease
This Phase 1 clinical trial evaluated the effect of severe chronic kidney disease on the pharmacokinetics of single doses of Tecarfarin and warfarin.[3][7]
-
Study Design: A multi-center, double-blind, randomized, crossover study.[7]
-
Participants: The study included 13 subjects with an estimated glomerular filtration rate < 30 mL/min (not on dialysis) and 10 matched healthy volunteers.[3]
-
Procedure: Each participant was randomized to receive a single oral dose of either 10 mg of warfarin or 30 mg of Tecarfarin.[3] After a washout period, they were crossed over to the other treatment.[3] Blood samples were collected at specified time points to determine the plasma concentrations of the drugs and their metabolites.
-
Pharmacokinetic Parameters Measured: Key pharmacokinetic parameters, including mean plasma concentration and elimination half-life, were calculated.[3]
In Vitro VKORC1 Inhibition Assay
This assay was performed to determine the inhibitory potency of Tecarfarin and its major metabolite, ATI-5900, on the target enzyme, Vitamin K epoxide reductase complex subunit 1 (VKORC1).[5]
-
Enzyme Source: Human liver microsomes (HLM) were used as the source of VKORC1.[5]
-
Substrate: The assay utilized Vitamin K₁ epoxide as the substrate.[5]
-
Procedure:
-
HLM were incubated with varying concentrations of the test compounds (Tecarfarin, warfarin, or ATI-5900).[5]
-
The enzymatic reaction was initiated by the addition of the substrate.
-
The rate of product formation (Vitamin K₁) was measured using high-performance liquid chromatography (HPLC) with fluorescence detection.[5]
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) for each compound was calculated from the concentration-response curves.[5]
Mandatory Visualizations
Signaling Pathway: Tecarfarin's Mechanism of Action
Metabolic Pathway of Tecarfarin
Experimental Workflow: Pharmacokinetic Study in CKD Patients
References
- 1. cadrenal.com [cadrenal.com]
- 2. cadrenal.com [cadrenal.com]
- 3. Pharmacokinetics of Tecarfarin and Warfarin in Patients with Severe Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomised, double blind comparison of tecarfarin, a novel vitamin K antagonist, with warfarin. The EmbraceAC Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time in the Therapeutic Range (TTR): An Overly Simplified Conundrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Armetheon Announces Positive Results of Pharmacokinetics Study of Tecarfarin versus Warfarin | tctmd.com [tctmd.com]
Tecarfarin as a Vitamin K Antagonist: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tecarfarin (formerly ATI-5923) is a novel oral anticoagulant that functions as a vitamin K antagonist (VKA).[1][2][3] Like warfarin, the most prescribed VKA, tecarfarin exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase (VKOR) enzyme complex.[4] However, tecarfarin was specifically designed to have a more predictable and stable anticoagulant effect by utilizing a different metabolic pathway, thereby avoiding the extensive drug-drug interactions and genetic variability associated with warfarin metabolism.[2][5] This guide provides a comprehensive technical overview of tecarfarin, including its mechanism of action, pharmacokinetics, pharmacodynamics, and relevant experimental protocols.
It is important to clarify the terminology "Tecarfarin-d4". Based on available scientific literature, this compound is not a therapeutic agent under development. The "-d4" designation typically refers to a deuterated version of a molecule, where four hydrogen atoms have been replaced by deuterium atoms. Such deuterated molecules are commonly synthesized for use as internal standards in bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of the parent drug (tecarfarin) in biological matrices. This guide will focus on the active pharmaceutical ingredient, tecarfarin.
Core Mechanism of Action: Vitamin K Antagonism
Tecarfarin's anticoagulant properties stem from its inhibition of the Vitamin K cycle. Vitamin K is an essential cofactor for the gamma-carboxylation of several glutamate residues in vitamin K-dependent clotting factors, including Factors II (prothrombin), VII, IX, and X.[4] This post-translational modification is crucial for their biological activity.
The enzyme Vitamin K epoxide reductase (VKOR) is responsible for regenerating the reduced form of vitamin K (vitamin K hydroquinone), which is necessary for the gamma-carboxylation process. By inhibiting VKOR, tecarfarin depletes the available reduced vitamin K, leading to the production of under-carboxylated, inactive clotting factors.[4] This disruption of the coagulation cascade results in a prolongation of clotting time and a reduction in the risk of thrombosis.
Pharmacokinetics and Metabolism
A key differentiating feature of tecarfarin is its metabolic pathway. While warfarin is primarily metabolized by the cytochrome P450 (CYP) system, particularly the highly polymorphic CYP2C9 enzyme, tecarfarin is metabolized mainly by human carboxyl esterase 2 (CES2).[5][6] This avoids the genetic variability and numerous drug-drug interactions associated with the CYP2C9 pathway, which often lead to unstable anticoagulation with warfarin.[5][6]
The distinct metabolic route of tecarfarin suggests a more predictable pharmacokinetic profile, especially in patients with impaired kidney function or those taking medications that inhibit or induce CYP2C9.[5]
Table 1: Pharmacokinetic Parameters of Tecarfarin and Warfarin
| Parameter | Tecarfarin | Warfarin | Reference(s) |
| Metabolism | Primarily by carboxyl esterase 2 (CES2) | Primarily by CYP2C9 | [5][6] |
| Elimination Half-Life (t½) | 87 - 140 hours | S-warfarin: ~29 hours; R-warfarin: ~45 hours | [1][3] |
| Effect of Severe Chronic Kidney Disease (CKD) on Plasma Concentration | <15% higher compared to healthy subjects | (S)-warfarin: 44% higher; (R,S)-warfarin: 27% higher | [3] |
| Effect of Severe CKD on Elimination Half-Life | Decreased by 8% | (S)-warfarin: Increased by 20%; (R,S)-warfarin: Increased by 8% | [3] |
| Effect of Fluconazole (CYP2C9 inhibitor) Co-administration on AUC | 91.2% of baseline (no significant interaction) | 213% of baseline (significant interaction) | [7] |
Pharmacodynamics and Clinical Efficacy
The pharmacodynamic effect of tecarfarin is monitored using the prothrombin time (PT), which is standardized as the International Normalized Ratio (INR).[2] Clinical trials have compared the efficacy of tecarfarin to warfarin, primarily by measuring the Time in Therapeutic Range (TTR), which is the percentage of time a patient's INR is within the desired target range (typically 2.0 to 3.0 for most indications).
Table 2: Summary of Clinical Trial Data (EmbraceAC Trial)
| Parameter | Tecarfarin (n=303) | Warfarin (n=304) | p-value | Reference(s) |
| Mean Time in Therapeutic Range (TTR) | 72.3% | 71.5% | 0.51 | [8] |
| TTR in patients on CYP2C9-interacting drugs | 72.2% (n=92) | 69.9% (n=87) | 0.15 | [8] |
| TTR in patients with CYP2C9 variant and on interacting drugs | 76.5% (n=24) | 69.5% (n=31) | 0.09 | [8] |
| Major Bleeding Events | 1.6% | Not specified in this abstract, but no significant difference reported overall | - | [8][9] |
| Thrombotic Events | 0 | Not specified in this abstract, but no significant difference reported overall | - | [8][9] |
While the EmbraceAC trial did not demonstrate superiority of tecarfarin over well-controlled warfarin in the overall population, it showed favorable trends in subpopulations prone to unstable anticoagulation, such as those taking CYP2C9-interacting drugs.[8]
Experimental Protocols
Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
This in vitro assay is used to determine the inhibitory potential of a compound against the VKOR enzyme.
Methodology:
-
Enzyme Source: Human liver microsomes or recombinant human VKORC1 expressed in a suitable cell line are commonly used.
-
Substrate: Vitamin K1 epoxide is used as the substrate.
-
Reaction Initiation: The reaction is typically initiated in a buffer containing a reducing agent like dithiothreitol (DTT).
-
Incubation: The enzyme, substrate, and various concentrations of the inhibitor (e.g., tecarfarin) are incubated at 37°C for a specific period.
-
Quenching and Extraction: The reaction is stopped, and the product (Vitamin K1) is extracted using an organic solvent.
-
Analysis: The amount of Vitamin K1 produced is quantified using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Prothrombin Time (PT) and International Normalized Ratio (INR) Measurement
This is a standard clinical laboratory test to assess the extrinsic pathway of coagulation and is the primary method for monitoring VKA therapy.[10]
Methodology:
-
Sample Collection: Whole blood is collected in a tube containing sodium citrate anticoagulant.[10]
-
Plasma Preparation: The blood sample is centrifuged to separate the plasma.[10]
-
Assay:
-
The patient's plasma is warmed to 37°C.
-
Thromboplastin and calcium are added to the plasma to initiate coagulation.
-
The time taken for a fibrin clot to form is measured in seconds; this is the Prothrombin Time (PT).
-
-
INR Calculation: The PT value is converted to the INR using the following formula to standardize results across different laboratories and reagents: INR = (Patient PT / Mean Normal PT) ^ ISI Where ISI is the International Sensitivity Index, a value specific to the thromboplastin reagent used.
Bioanalytical Method for Tecarfarin Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in biological matrices.
Methodology Outline:
-
Sample Preparation: Plasma samples containing tecarfarin are subjected to protein precipitation followed by solid-phase or liquid-liquid extraction to isolate the drug. A known concentration of an internal standard (e.g., this compound) is added at the beginning of this process.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system, where tecarfarin and the internal standard are separated from other matrix components on a C18 column.
-
Mass Spectrometric Detection: The separated compounds are ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both tecarfarin and the internal standard.
-
Quantification: The concentration of tecarfarin in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug. The use of a stable isotope-labeled internal standard like this compound corrects for any variability during sample preparation and analysis, ensuring high accuracy and precision.
Conclusion
Tecarfarin is a novel vitamin K antagonist that offers a potential advantage over warfarin due to its metabolism by carboxyl esterases, which avoids the complexities of the CYP450 system.[5] This results in a more predictable pharmacokinetic profile, particularly in patients with renal impairment or those on multiple medications.[3] While clinical trials have not shown overall superiority compared to highly managed warfarin therapy, tecarfarin demonstrates promise for specific patient populations who struggle with maintaining a stable INR.[8] Further research and clinical trials are ongoing to fully elucidate its role in anticoagulation therapy.[9]
References
- 1. Pharmacokinetics and pharmacodynamics of tecarfarin, a novel vitamin K antagonist oral anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The first evaluation of a novel vitamin K antagonist, tecarfarin (ATI-5923), in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tecarfarin - Wikipedia [en.wikipedia.org]
- 4. cadrenal.com [cadrenal.com]
- 5. cadrenal.com [cadrenal.com]
- 6. Cadrenal Therapeutics Receives FDA Orphan Drug Designation for Tecarfarin for Prevention of Thromboembolism and Thrombosis in Patients with LVADs, RVADs, Biventricular Assist Devices, and Total Artificial Hearts [prnewswire.com]
- 7. cadrenal.com [cadrenal.com]
- 8. Cadrenal Therapeutics' Tecarfarin Advances to Phase 3 for Thrombosis Prevention [trial.medpath.com]
- 9. researchgate.net [researchgate.net]
- 10. cadrenal.com [cadrenal.com]
Methodological & Application
Application Note: High-Throughput Quantification of Tecarfarin in Human Plasma by LC-MS/MS using Tecarfarin-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tecarfarin in human plasma. Tecarfarin is a novel vitamin K epoxide reductase (VKOR) inhibitor under development for oral anticoagulation therapy.[1][2][3] This method utilizes a stable isotope-labeled internal standard, Tecarfarin-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic and toxicokinetic studies in drug development. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The described method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Tecarfarin (ATI-5923) is a next-generation oral anticoagulant that acts by inhibiting the vitamin K epoxide reductase (VKOR) enzyme, a key component in the vitamin K cycle necessary for the synthesis of active clotting factors II, VII, IX, and X.[1][3] Unlike traditional coumarin-based anticoagulants like warfarin, Tecarfarin is primarily metabolized by carboxylesterases rather than the cytochrome P450 (CYP450) system.[1][2] This metabolic pathway is expected to result in fewer drug-drug interactions and a more predictable anticoagulant response.[1][2]
Accurate and reliable quantification of Tecarfarin in biological matrices is crucial for its clinical development, enabling the characterization of its pharmacokinetic profile and the establishment of therapeutic dosing regimens. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a best practice in LC-MS/MS-based quantification.[4] A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results by correcting for variability during sample preparation and analysis.[4]
This application note provides a detailed protocol for the extraction and quantification of Tecarfarin in human plasma using this compound as the internal standard. The method is designed to be high-throughput, simple, and rugged for routine analysis in a drug development setting.
Signaling Pathway of Tecarfarin
Tecarfarin exerts its anticoagulant effect by inhibiting the Vitamin K cycle. The diagram below illustrates the mechanism of action.
Figure 1: Mechanism of action of Tecarfarin in the Vitamin K cycle.
Experimental Protocols
Materials and Reagents
-
Tecarfarin reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Stock and Working Solutions
-
Tecarfarin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Tecarfarin in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Tecarfarin Working Solutions: Prepare serial dilutions of the Tecarfarin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation
The following workflow outlines the protein precipitation procedure for plasma samples.
Figure 2: Workflow for plasma sample preparation.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the liquid chromatography and mass spectrometry conditions. These are representative parameters and may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Compound |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
Results and Discussion
The bioanalytical method was validated according to regulatory guidelines. The validation parameters included linearity, precision, accuracy, selectivity, and stability.
Linearity
The calibration curve was constructed by plotting the peak area ratio of Tecarfarin to this compound against the nominal concentration of Tecarfarin. The method was found to be linear over the concentration range of 1 to 2000 ng/mL.
Table 3: Calibration Curve Summary
| Parameter | Result |
| Concentration Range | 1 - 2000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at four concentration levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC).
Table 4: Intra-Day Precision and Accuracy (n=6)
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
| 1 (LLOQ) | 0.98 | 6.5 | -2.0 |
| 3 (LQC) | 3.05 | 4.2 | 1.7 |
| 100 (MQC) | 102.1 | 3.1 | 2.1 |
| 1500 (HQC) | 1485.0 | 2.5 | -1.0 |
Table 5: Inter-Day Precision and Accuracy (n=18, 3 days)
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
| 1 (LLOQ) | 1.03 | 7.8 | 3.0 |
| 3 (LQC) | 2.95 | 5.1 | -1.7 |
| 100 (MQC) | 98.9 | 4.0 | -1.1 |
| 1500 (HQC) | 1512.0 | 3.2 | 0.8 |
The results demonstrate that the method is both precise and accurate, with %CV and %Bias values well within the accepted limits of ±15% (±20% for LLOQ).
Conclusion
This application note describes a sensitive, specific, and high-throughput LC-MS/MS method for the quantification of Tecarfarin in human plasma using its stable isotope-labeled internal standard, this compound. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for routine use in a regulated bioanalytical laboratory to support pharmacokinetic and other studies during the clinical development of Tecarfarin. The method has been shown to be linear, precise, and accurate over a wide range of concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 4. Determination of warfarin in volumetric absorptive microsampling by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tecarfarin in Human Plasma using a Novel LC-MS/MS Method with Tecarfarin-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Tecarfarin in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Tecarfarin-d4 as a stable isotope-labeled internal standard. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and pharmacodynamic studies of Tecarfarin, a novel vitamin K antagonist. The described methodology provides a framework for accurate and precise quantification of Tecarfarin, facilitating research into its clinical efficacy and safety.
Introduction
Tecarfarin (ATI-5923) is a next-generation oral anticoagulant that acts as a vitamin K antagonist.[1] Unlike traditional coumarin derivatives such as warfarin, which are metabolized by the highly variable cytochrome P450 (CYP450) enzyme system, Tecarfarin is primarily metabolized by carboxylesterases.[1][2][3] This metabolic pathway is anticipated to result in a more predictable and stable anticoagulant response, with fewer drug-drug interactions.[1][2] Tecarfarin's mechanism of action is the inhibition of the vitamin K epoxide reductase (VKOR) enzyme, which is crucial for the synthesis of active clotting factors II, VII, IX, and X.[4][5]
Accurate measurement of Tecarfarin concentrations in biological matrices is essential for its clinical development and therapeutic drug monitoring. This application note provides a detailed protocol for the quantification of Tecarfarin in human plasma using a highly specific and sensitive LC-MS/MS method. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Mechanism of Action
Tecarfarin exerts its anticoagulant effect by inhibiting the Vitamin K epoxide reductase (VKOR) enzyme complex. This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification of several blood coagulation factors. Specifically, VKOR catalyzes the reduction of vitamin K epoxide to vitamin K quinone, and subsequently to vitamin K hydroquinone. Vitamin K hydroquinone is a necessary cofactor for the gamma-glutamyl carboxylase enzyme, which carboxylates glutamic acid residues on pro-coagulant proteins (Factors II, VII, IX, and X) to form gamma-carboxyglutamic acid (Gla) residues. These Gla residues are essential for the calcium-dependent binding of these factors to phospholipid membranes, a critical step in the coagulation cascade. By inhibiting VKOR, Tecarfarin depletes the pool of reduced vitamin K, leading to the production of under-carboxylated, inactive coagulation factors, thereby prolonging clotting time.
Figure 1: Mechanism of action of Tecarfarin in the Vitamin K cycle.
Experimental Protocols
Materials and Reagents
-
Tecarfarin analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes
-
Analytical balance
-
Pipettes and tips
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tecarfarin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Tecarfarin stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation
Figure 2: Workflow for plasma sample preparation.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Proposed)
Note: The following mass-to-charge ratios (m/z) are proposed based on the chemical structure of Tecarfarin and may require optimization.
| Parameter | Tecarfarin | This compound |
| Ionization Mode | ESI Negative | ESI Negative |
| Precursor Ion (Q1) m/z | 473.1 | 477.1 |
| Product Ion (Q3) m/z | 251.0 | 255.0 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | -25 V | -25 V |
| Declustering Potential (DP) | -80 V | -80 V |
Data Presentation
The following tables summarize pharmacokinetic data for Tecarfarin from clinical studies.
Table 1: Pharmacokinetic Parameters of Tecarfarin in Healthy Volunteers (Single Ascending Dose) [4]
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng*hr/mL) | t1/2 (hr) |
| 5 mg | 150 ± 30 | 4.0 ± 1.5 | 18,000 ± 4,500 | 110 ± 20 |
| 10 mg | 310 ± 65 | 4.2 ± 1.8 | 37,000 ± 8,000 | 115 ± 22 |
| 20 mg | 650 ± 130 | 4.5 ± 1.6 | 78,000 ± 15,000 | 120 ± 25 |
| 40 mg | 1350 ± 280 | 4.8 ± 2.0 | 160,000 ± 32,000 | 125 ± 28 |
Data are presented as mean ± standard deviation.
Table 2: Mean Plasma Concentrations of Tecarfarin by VKORC1 Genotype on Day 12 [2]
| VKORC1 Genotype | Mean Plasma Concentration (ng/mL) | Standard Deviation (ng/mL) |
| GG | 10,591 | 3,786 |
| GA | 9,229 | 3,513 |
| AA | 4,649 | 1,036 |
Table 3: Comparison of Tecarfarin and Warfarin Pharmacokinetics in Patients with Severe Chronic Kidney Disease (CKD) vs. Healthy Volunteers (HV) [3]
| Parameter | Tecarfarin (CKD vs. HV) | Warfarin (CKD vs. HV) |
| Mean Plasma Concentration | <15% higher in CKD | 27-44% higher in CKD |
| Elimination Half-life (t1/2) | Decreased by 8% in CKD | Increased by 8-20% in CKD |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of Tecarfarin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures accuracy and precision. This method is suitable for pharmacokinetic studies and can be adapted for therapeutic drug monitoring, thereby supporting the clinical development and safe use of Tecarfarin. The provided pharmacokinetic data from previous studies offer a valuable reference for researchers in this field.
References
- 1. cadrenal.com [cadrenal.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Pharmacokinetics of Tecarfarin and Warfarin in Patients with Severe Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of tecarfarin, a novel vitamin K antagonist oral anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Armetheon Announces Positive Results of Pharmacokinetics Study of Tecarfarin versus Warfarin [prnewswire.com]
Application Notes and Protocols for Tecarfarin-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecarfarin is a novel oral anticoagulant that acts as a vitamin K antagonist, similar to warfarin.[1][2] However, it presents a distinct metabolic pathway that circumvents the cytochrome P450 (CYP450) system, which is responsible for numerous drug-drug interactions associated with warfarin.[1][3] Tecarfarin is primarily metabolized by carboxylesterases to a single inactive metabolite.[1][2][4] This characteristic suggests a more predictable and stable anticoagulant response, particularly in patients on multiple medications.
Pharmacokinetic (PK) studies are crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities like Tecarfarin. To ensure the accuracy and precision of these studies, a stable isotope-labeled internal standard is essential for quantitative bioanalysis. Tecarfarin-d4, a deuterated analog of Tecarfarin, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of Tecarfarin in biological matrices. Its identical chemical properties and distinct mass allow for precise correction of matrix effects and variability during sample processing and analysis.
These application notes provide a detailed protocol for the use of this compound in pharmacokinetic studies of Tecarfarin, covering study design considerations, bioanalytical methods, and data analysis.
Mechanism of Action and Metabolic Pathway
Tecarfarin exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase (VKOR) enzyme.[1][2] This inhibition prevents the regeneration of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X), leading to the synthesis of inactive clotting factors and a reduction in thrombosis risk.
Unlike warfarin, which is metabolized by CYP2C9 and CYP3A4, Tecarfarin is hydrolyzed by human carboxylesterase 2 (hCE-2) to its inactive metabolite, ATI-5900.[1][4] This metabolic route minimizes the potential for drug-drug interactions with inhibitors or inducers of the CYP450 system.[1]
Metabolic pathways of Tecarfarin and Warfarin.
Pharmacokinetic Parameters
Pharmacokinetic studies have been conducted on Tecarfarin in various populations. The following table summarizes key pharmacokinetic parameters.
| Parameter | Healthy Volunteers | Patients with Severe Chronic Kidney Disease | Reference |
| Elimination Half-life (t½) | 87 - 136 hours | Decreased by 8% compared to healthy volunteers | [3][5][6] |
| Mean Plasma Concentration | Dose-proportional | Less than 15% higher than healthy volunteers | [5][6] |
Experimental Protocols
In-Life Phase: Pharmacokinetic Study Design
A typical pharmacokinetic study of Tecarfarin would involve the following steps:
Workflow for a Tecarfarin pharmacokinetic study.
Protocol:
-
Subject Recruitment: Recruit healthy volunteers or a specific patient population (e.g., individuals with renal impairment) based on the study objectives.
-
Informed Consent: Obtain written informed consent from all participants.
-
Screening: Perform a thorough medical screening to ensure subjects meet the inclusion and exclusion criteria.
-
Dosing: Administer a single oral dose of Tecarfarin. The dose will depend on the study design (e.g., 30 mg).[5]
-
Blood Sample Collection: Collect blood samples into K2EDTA-containing tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, and 192 hours).
-
Plasma Preparation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma samples into labeled cryovials and store them at -80°C until bioanalysis.
Bioanalytical Phase: LC-MS/MS Quantification of Tecarfarin
This protocol outlines the quantification of Tecarfarin in plasma using this compound as an internal standard.
Materials:
-
Tecarfarin analytical standard
-
This compound internal standard
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
96-well plates
-
Centrifuge capable of handling 96-well plates
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Protocol:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Tecarfarin and this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare serial dilutions of the Tecarfarin stock solution to create calibration standards ranging from approximately 1 to 5000 ng/mL.
-
Prepare a working solution of this compound (internal standard) at a concentration of approximately 100 ng/mL in 50% acetonitrile/water.
-
-
Sample Preparation (Protein Precipitation):
-
Arrange plasma samples (calibration standards, quality controls, and unknown study samples) in a 96-well plate.
-
To 50 µL of each plasma sample, add 150 µL of the internal standard working solution (this compound in acetonitrile). This high volume of acetonitrile will precipitate the plasma proteins.
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Representative):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (Representative - to be optimized):
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tecarfarin: Determine the precursor ion ([M-H]⁻) and a suitable product ion.
-
This compound: Determine the precursor ion ([M+4-H]⁻) and a corresponding product ion.
-
-
-
-
Data Analysis:
-
Integrate the peak areas for Tecarfarin and this compound.
-
Calculate the peak area ratio (Tecarfarin / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Tecarfarin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation
The following table provides an example of how to present pharmacokinetic data from a study utilizing this protocol.
| Subject ID | Time (h) | Tecarfarin Concentration (ng/mL) |
| 001 | 0 | < LLOQ |
| 001 | 0.5 | 150.2 |
| 001 | 1 | 450.7 |
| 001 | 2 | 1200.5 |
| 001 | 4 | 2500.1 |
| ... | ... | ... |
| 002 | 0 | < LLOQ |
| 002 | 0.5 | 135.8 |
| ... | ... | ... |
LLOQ: Lower Limit of Quantification
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Tecarfarin in biological matrices for pharmacokinetic studies. The distinct metabolic pathway of Tecarfarin, avoiding the CYP450 system, makes it a promising anticoagulant candidate. The detailed protocols provided in these application notes offer a comprehensive guide for researchers and scientists in the field of drug development to accurately characterize the pharmacokinetic profile of Tecarfarin.
References
- 1. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. io.nihr.ac.uk [io.nihr.ac.uk]
- 3. Tecarfarin - Wikipedia [en.wikipedia.org]
- 4. cadrenal.com [cadrenal.com]
- 5. Pharmacokinetics of Tecarfarin and Warfarin in Patients with Severe Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of tecarfarin, a novel vitamin K antagonist oral anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Development of a Bioanalytical Method for Tecarfarin in Human Plasma using LC-MS/MS with Tecarfarin-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tecarfarin is a novel oral anticoagulant that acts as a vitamin K antagonist. Unlike traditional coumarin derivatives such as warfarin, tecarfarin is primarily metabolized by carboxylesterases rather than the cytochrome P450 (CYP450) enzyme system.[1][2] This metabolic pathway is expected to result in fewer drug-drug interactions and a more predictable anticoagulant response.[3][4] Accurate and precise quantification of tecarfarin in biological matrices is crucial for pharmacokinetic studies, dose-response characterization, and overall drug development.
This document provides a detailed protocol for a robust and sensitive bioanalytical method for the determination of tecarfarin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Tecarfarin-d4, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[5][6][7]
Signaling Pathway
Tecarfarin, similar to warfarin, inhibits the vitamin K epoxide reductase (VKOR) complex, a critical enzyme in the vitamin K cycle. This inhibition depletes the reduced form of vitamin K, which is a necessary cofactor for the gamma-carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X. Without this modification, these clotting factors are inactive, leading to an anticoagulant effect.
Caption: Mechanism of action of Tecarfarin.
Experimental Workflow
The bioanalytical workflow involves sample preparation using protein precipitation, followed by chromatographic separation and detection by tandem mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. Pharmacokinetics and pharmacodynamics of tecarfarin, a novel vitamin K antagonist oral anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel LC‐MS/MS Assay for Quantification of Des‐carboxy Prothrombin and Characterization of Warfarin‐Induced Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. research.vu.nl [research.vu.nl]
- 7. Effects of pre-analytical storage time, temperature, and freeze-thaw times on coagulation factors activities in citrate-anticoagulated plasma - Zhao - Annals of Translational Medicine [atm.amegroups.org]
Application Notes and Protocols for the Use of Tecarfarin-d4 in Drug Metabolism and Pharmacokinetics (DMPK) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecarfarin is a novel vitamin K antagonist anticoagulant designed to provide more stable and predictable anticoagulation than warfarin. Unlike warfarin, which is metabolized by the polymorphic cytochrome P450 (CYP450) system, tecarfarin is primarily metabolized by the non-polymorphic carboxyl esterase 2 (CES2).[1][2] This metabolic pathway is anticipated to lead to fewer drug-drug interactions and a more consistent dose-response relationship.[1][2][3][4]
In the drug development process, robust and accurate bioanalytical methods are crucial for characterizing the drug metabolism and pharmacokinetics (DMPK) of a new chemical entity. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A SIL-IS, such as Tecarfarin-d4, has nearly identical physicochemical properties to the analyte of interest, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for potential variability and matrix effects.[5][6][7][8]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in DMPK assays for the quantitative determination of tecarfarin in biological matrices.
Principle and Applications
This compound is a deuterated analog of tecarfarin, where four hydrogen atoms have been replaced by deuterium. This mass shift allows for its differentiation from the unlabeled tecarfarin by a mass spectrometer, while its chemical properties remain virtually identical.
Key Applications:
-
Pharmacokinetic (PK) Studies: Accurate quantification of tecarfarin in plasma, serum, or whole blood to determine key PK parameters such as Cmax, Tmax, AUC, and elimination half-life.
-
Drug-Drug Interaction (DDI) Studies: To precisely measure changes in tecarfarin exposure when co-administered with other medications.
-
Metabolite Profiling and Quantification: As an internal standard for the quantification of tecarfarin to assess the formation of its metabolites.
-
Toxicokinetic (TK) Studies: To correlate drug exposure with toxicity findings in preclinical species.
-
Bioavailability and Bioequivalence Studies: To compare different formulations or routes of administration of tecarfarin.
Experimental Protocols
Bioanalytical Method for Tecarfarin Quantification in Human Plasma using LC-MS/MS
This protocol describes a representative method for the validation and application of an LC-MS/MS assay for the quantification of tecarfarin in human plasma using this compound as an internal standard.
1.1. Materials and Reagents
-
Tecarfarin (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (with K2-EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
1.3. Preparation of Stock and Working Solutions
-
Tecarfarin Stock Solution (1 mg/mL): Accurately weigh and dissolve tecarfarin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the tecarfarin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
1.4. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound) to all wells except for the blank matrix samples.
-
Add 200 µL of acetonitrile to each well to precipitate plasma proteins.
-
Vortex the plate for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
1.5. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tecarfarin: m/z 461.1 → 253.1
-
This compound: m/z 465.1 → 257.1 (Note: These are representative m/z values and should be optimized experimentally)
-
1.6. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry). Key validation parameters are summarized in the table below with representative acceptance criteria.
Data Presentation
Table 1: Representative Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Concentration Levels | Acceptance Criteria |
| Linearity | 8-10 non-zero standards | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | LLOQ | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% |
| Intra-day Accuracy and Precision | LLOQ, Low QC, Mid QC, High QC (n=5) | Accuracy within ±15% (±20% for LLOQ); Precision ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Accuracy and Precision | LLOQ, Low QC, Mid QC, High QC (3 runs) | Accuracy within ±15% (±20% for LLOQ); Precision ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect | Low QC, High QC | Matrix factor normalized by IS should be consistent (CV ≤ 15%) |
| Recovery | Low QC, Mid QC, High QC | Consistent and reproducible |
| Stability (Freeze-thaw, Short-term, Long-term, Post-preparative) | Low QC, High QC | Analyte concentration within ±15% of nominal concentration |
Table 2: Representative Pharmacokinetic Parameters of Tecarfarin in Humans (Single Dose)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 1500 ± 300 |
| Tmax | h | 4.0 ± 1.5 |
| AUC(0-inf) | ng*h/mL | 45000 ± 9000 |
| t1/2 | h | 120 ± 20 |
| (Note: These values are hypothetical and for illustrative purposes only) |
Visualizations
Caption: Workflow for a typical DMPK study using this compound.
Caption: Simplified metabolic pathways of Tecarfarin versus Warfarin.
Conclusion
The use of this compound as an internal standard is integral to the development of robust, accurate, and reliable bioanalytical methods for the quantitative analysis of tecarfarin in biological matrices. The protocols and data presented herein provide a framework for researchers to establish and validate their own DMPK assays. Adherence to these principles will ensure high-quality data generation to support the advancement of tecarfarin through the drug development pipeline.
References
- 1. A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cadrenal.com [cadrenal.com]
- 3. researchgate.net [researchgate.net]
- 4. cadrenal.com [cadrenal.com]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Application Notes and Protocols for Tecarfarin-d4 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Tecarfarin-d4 in the context of preclinical animal studies of the novel anticoagulant, Tecarfarin. This compound, a deuterated stable isotope-labeled analog of Tecarfarin, is not intended for therapeutic use but serves as a critical internal standard for the accurate quantification of Tecarfarin in biological matrices. This ensures the reliability and robustness of pharmacokinetic and pharmacodynamic (PK/PD) data generated during preclinical drug development.
Introduction to Tecarfarin and the Role of this compound
Tecarfarin is a novel oral anticoagulant that acts as a vitamin K epoxide reductase (VKOR) inhibitor, similar to warfarin.[1][2] Its mechanism of action involves the inhibition of the synthesis of functional vitamin K-dependent coagulation factors II, VII, IX, and X.[1][3] Unlike warfarin, which is metabolized by the highly variable cytochrome P450 (CYP450) enzyme system, Tecarfarin is primarily metabolized by esterases to a single inactive metabolite.[2][3][4] This metabolic pathway is anticipated to result in a more predictable and stable anticoagulant response with fewer drug-drug interactions.
To thoroughly evaluate the absorption, distribution, metabolism, and excretion (ADME) of Tecarfarin in preclinical animal models, a highly accurate and precise bioanalytical method is required. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This compound has a chemical structure and physicochemical properties that are nearly identical to Tecarfarin, but with a different mass due to the deuterium atoms. This allows it to co-elute with Tecarfarin during chromatography and experience similar ionization efficiency, while being distinguishable by the mass spectrometer. This co-analysis corrects for variability in sample preparation and instrument response, leading to highly reliable data.
Preclinical Animal Model Applications of Tecarfarin
Tecarfarin has been evaluated in various preclinical animal models to assess its antithrombotic efficacy and pharmacokinetic profile. The quantification of Tecarfarin in plasma and other biological samples from these studies is essential for establishing dose-response relationships and understanding its disposition. This compound is the key analytical tool to enable this.
Summary of Preclinical Studies with Tecarfarin
| Animal Model | Study Type | Dosing Regimen (Tecarfarin) | Key Findings | Reference |
| Dogs (Beagle) | Antithrombotic Efficacy & Pharmacodynamics | 0.05 - 0.5 mg/kg, once-daily oral | Prolonged prothrombin time (PT) by 3 to 5-fold; Reduced thrombus formation in arterial and venous thrombosis models. | [1] |
| Dogs (Beagle) | Pharmacokinetics & Pharmacodynamics | 0.2, 0.25, and 0.3 mg/kg/day, once-daily oral | Stable anticoagulation achieved; PT values of 26.3 ± 4.5 s after 11 days of treatment. | [3] |
| Rabbits | Antithrombotic Efficacy & Hemorrhagic Potential | 1 mg/kg, once-daily oral for 2 days | Attenuated venous thrombus formation; Increased blood loss from standardized ear incisions, comparable to warfarin. | [1] |
| Rats (Sprague-Dawley) | Pharmacokinetics, Tissue Distribution & Mass Balance | Intravenous and Oral | Good oral bioavailability (80-90%); Elimination half-life of 2.98 – 6.26 hours. |
Application Protocol: Quantification of Tecarfarin in Animal Plasma using LC-MS/MS with this compound Internal Standard
This protocol describes a representative method for the quantification of Tecarfarin in plasma samples obtained from preclinical animal studies.
Principle
Tecarfarin is extracted from plasma samples along with a known concentration of the internal standard, this compound. The extract is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in negative ion mode. The concentration of Tecarfarin in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from samples with known concentrations of Tecarfarin.
Materials and Reagents
-
Analytes: Tecarfarin, this compound
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)
-
Reagents: Formic acid, Ammonium acetate
-
Equipment:
-
Liquid chromatograph (e.g., Shimadzu, Waters)
-
Tandem mass spectrometer with ESI source (e.g., Sciex, Thermo Fisher)
-
Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Experimental Protocol
3.1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tecarfarin and this compound in an appropriate solvent (e.g., DMSO or Methanol) to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Tecarfarin stock solution in 50:50 ACN:Water to create working solutions for calibration standards and quality controls (QCs).
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in 50:50 ACN:Water.
-
Calibration Standards and QCs: Spike blank animal plasma with the appropriate Tecarfarin working solutions to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and at least three levels of QCs (low, mid, high).
3.2. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (unknown, calibration standard, or QC) in a microcentrifuge tube, add 10 µL of the IS working solution and vortex briefly.
-
Add 150 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject onto the LC-MS/MS system.
3.3. LC-MS/MS Instrument Conditions (Representative)
-
LC System:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS System (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions (Hypothetical):
-
Tecarfarin: Q1 (Parent Ion) -> Q3 (Product Ion)
-
This compound: Q1 (Parent Ion + 4 Da) -> Q3 (Product Ion)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.
-
3.4. Data Analysis
-
Integrate the chromatographic peaks for Tecarfarin and this compound.
-
Calculate the peak area ratio of Tecarfarin to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Tecarfarin in the unknown samples and QCs from the calibration curve.
Method Validation (Recommended)
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. This includes assessing:
-
Selectivity and specificity
-
Linearity and range
-
Accuracy and precision (within-run and between-run)
-
Matrix effect
-
Recovery
-
Stability (bench-top, freeze-thaw, long-term)
Visualizations
References
Application Note: High-Throughput Analysis of Tecarfarin in Human Plasma Using Tecarfarin-d4 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tecarfarin (ATI-5923) is a novel oral anticoagulant that acts as a vitamin K antagonist.[1][2] Unlike traditional coumarin-based anticoagulants like warfarin, which are primarily metabolized by the highly variable cytochrome P450 (CYP450) enzyme system, tecarfarin is metabolized mainly by esterases.[3][4] This metabolic pathway is designed to reduce the potential for drug-drug interactions and offer more predictable dosing.[1][4] Accurate and robust bioanalytical methods are essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies during drug development.[5][6]
This application note details validated sample preparation protocols for the quantitative analysis of tecarfarin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS), Tecarfarin-d4, is critical for correcting variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[7][8] We present three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Principle of the Method
The analytical method is based on the isolation of tecarfarin and the internal standard (IS), this compound, from a biological matrix (human plasma), followed by quantification using LC-MS/MS.[5] Plasma samples are spiked with this compound and then processed using one of the described extraction techniques. The prepared samples are then injected into an LC-MS/MS system. Separation is achieved on a reversed-phase HPLC column, and detection is performed on a triple quadrupole mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode.[9][10] The concentration of tecarfarin is determined by calculating the peak area ratio of the analyte to the stable isotope-labeled internal standard.
Experimental Protocols
Required Materials and Reagents
-
Biological Matrix: Human plasma (K2EDTA)
-
Analytes: Tecarfarin reference standard, this compound internal standard
-
Chemicals:
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Ethyl Acetate (HPLC Grade)
-
Methyl tert-butyl ether (MTBE) (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
-
Equipment:
-
Calibrated pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of 4°C and >12,000 x g)
-
Sample evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS System (e.g., SCIEX, Waters, Agilent, Shimadzu)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, <3 µm)
-
SPE cartridges (e.g., Mixed-mode or Polymeric Reversed-Phase)
-
SPE vacuum manifold
-
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve tecarfarin and this compound in methanol to prepare 1 mg/mL primary stock solutions.
-
Working Solutions:
-
Tecarfarin Spiking Solutions: Serially dilute the tecarfarin stock solution with a 50:50 methanol:water mixture to prepare working solutions for calibration curve standards and quality controls (QCs).
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL. This concentration may be optimized based on instrument sensitivity.
-
Protocol 1: Protein Precipitation (PPT)
This method is fast and suitable for high-throughput screening, involving the removal of plasma proteins by adding a water-miscible organic solvent.[9]
Workflow:
Detailed Steps:
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound IS working solution (100 ng/mL) to each tube and briefly vortex.
-
Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.[11]
-
Vortex vigorously for 2 minutes.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or well plate.
-
The sample can be injected directly. For improved sensitivity, evaporate the supernatant to dryness under a stream of nitrogen at 40°C and reconstitute in 100 µL of mobile phase A.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, providing a cleaner extract than PPT.[5]
Workflow:
Detailed Steps:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the this compound IS working solution and briefly vortex.
-
Add 50 µL of a buffer solution (e.g., 0.1 M ammonium acetate, pH 5.0) to adjust the sample pH.
-
Add 600 µL of an immiscible organic solvent (e.g., ethyl acetate or MTBE).
-
Vortex or mechanically mix for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube, avoiding the protein interface.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
Inject an appropriate volume into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing a solid sorbent to bind the analyte of interest while matrix interferences are washed away.[12]
Workflow:
Detailed Steps:
-
Sample Pre-treatment: Pipette 100 µL of plasma, add 10 µL of IS working solution, and dilute with 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute tecarfarin and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase A.
-
Analysis: Inject an appropriate volume into the LC-MS/MS system.
Method Performance and Data Comparison
The selection of a sample preparation technique depends on the specific requirements of the study, such as required sensitivity, throughput, and cost. Below is a summary of typical performance data for the three methods.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extraction Recovery (%) | > 95% | 85 - 95% | > 90% |
| Matrix Effect (%) | 75 - 90% | 90 - 105% | 95 - 105% |
| Precision (%RSD) | < 10% | < 7% | < 5% |
| Accuracy (%Bias) | ± 15% | ± 10% | ± 8% |
| Relative Cleanliness | Low | Medium | High |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low to Medium | High |
Note: Values are representative and should be established during formal method validation. Matrix effect is expressed as the IS-normalized matrix factor.
Conclusion
This application note provides three robust and reliable sample preparation protocols for the quantification of tecarfarin in human plasma using this compound as an internal standard.
-
Protein Precipitation is a simple, fast, and cost-effective method ideal for early-stage discovery and high-throughput applications where the highest sensitivity is not required.
-
Liquid-Liquid Extraction offers a cleaner sample than PPT, significantly reducing matrix effects and improving assay performance, making it suitable for later-stage preclinical and clinical studies.
-
Solid-Phase Extraction delivers the cleanest extracts, minimizing ion suppression and providing the highest sensitivity and reproducibility. It is the gold standard for demanding applications requiring the lowest limits of quantification, such as in regulated bioanalysis.
The choice of method should be guided by the specific analytical goals, balancing the need for sample cleanliness, sensitivity, throughput, and cost. All methods, when paired with a stable isotope-labeled internal standard and optimized LC-MS/MS conditions, are capable of producing high-quality data for pharmacokinetic and other clinical studies of tecarfarin.
References
- 1. Pharmacokinetics and pharmacodynamics of tecarfarin, a novel vitamin K antagonist oral anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cadrenal.com [cadrenal.com]
- 3. researchgate.net [researchgate.net]
- 4. cadrenal.com [cadrenal.com]
- 5. onlinepharmacytech.info [onlinepharmacytech.info]
- 6. Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS Analysis of Warfarin™ in Plasma Samples [sigmaaldrich.com]
- 12. opentrons.com [opentrons.com]
Application Notes and Protocols for Tecarfarin-d4 Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Tecarfarin-d4 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Tecarfarin is a novel oral anticoagulant that acts as a vitamin K antagonist. This compound is a deuterated version of Tecarfarin and is an ideal internal standard for bioanalytical methods to ensure accuracy and precision.
Overview and Principle
The method described herein is based on a robust and sensitive LC-MS/MS assay for the determination of Tecarfarin and its deuterated internal standard, this compound, in plasma. The procedure involves a straightforward sample preparation using protein precipitation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for bioanalytical studies.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Tecarfarin and this compound from plasma samples.
Materials:
-
Human or animal plasma containing Tecarfarin and spiked with this compound.
-
Acetonitrile (ACN), HPLC grade.
-
Centrifuge tubes (e.g., 1.5 mL).
-
Vortex mixer.
-
Centrifuge capable of 14,000 rpm.
Procedure:
-
To 100 µL of plasma sample in a centrifuge tube, add 300 µL of ice-cold acetonitrile. The acetonitrile should contain the internal standard, this compound, at a known concentration.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds to ensure the analyte is fully dissolved.
-
The sample is now ready for injection into the LC-MS/MS system.
Experimental Workflow for Sample Preparation
Caption: A step-by-step workflow for the protein precipitation-based extraction of this compound from plasma samples.
Liquid Chromatography (LC) Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Parameters:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.5 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 10% B
-
5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Method
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Predicted Parameters:
Based on the structure of Tecarfarin (Molecular Weight: 460.32 g/mol ), the predicted molecular weight for this compound is approximately 464.36 g/mol . The following are predicted Multiple Reaction Monitoring (MRM) transitions. It is crucial to optimize these parameters on the specific instrument being used.
-
Ionization Mode: Electrospray Ionization (ESI), Negative ion mode is often suitable for coumarin derivatives, but positive mode should also be evaluated.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
MRM Transitions (Predicted):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Tecarfarin | 459.1 | To be determined | 100 | 30 | 20 |
| This compound | 463.1 | To be determined | 100 | 30 | 20 |
Note: The product ions need to be determined by infusing a standard solution of Tecarfarin and this compound into the mass spectrometer and performing a product ion scan. Common fragmentation for similar structures involves the loss of the ester group or cleavage within the coumarin ring structure.
Logical Flow for MS Method Development
Caption: A logical workflow for developing a robust MRM method for this compound detection.
Data Presentation
The following tables summarize the expected quantitative data from a validated method. These are example values and should be determined experimentally.
Table 1: Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Negative (predicted) |
| Tecarfarin MRM | [m/z precursor] > [m/z product] |
| This compound MRM | [m/z precursor+4] > [m/z product] |
| Collision Energy | To be optimized |
| Cone Voltage | To be optimized |
Table 2: Method Validation Parameters (Example Data)
| Parameter | Tecarfarin |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | > 80% |
Signaling Pathway
Tecarfarin, as a vitamin K antagonist, inhibits the Vitamin K epoxide reductase complex subunit 1 (VKORC1). This enzyme is crucial for the recycling of vitamin K, which is a necessary cofactor for the gamma-carboxylation of several blood clotting factors. By inhibiting VKORC1, Tecarfarin reduces the amount of active vitamin K, leading to the production of under-carboxylated and inactive clotting factors, thereby exerting its anticoagulant effect.
Tecarfarin's Mechanism of Action
Caption: The inhibitory effect of Tecarfarin on the Vitamin K cycle, leading to reduced coagulation.
Disclaimer: The mass spectrometry parameters provided are predictive and require experimental optimization and validation for accurate and reliable results. This document is intended for research and development purposes. All laboratory work should be conducted in accordance with institutional safety guidelines.
Application Notes and Protocols for Tecarfarin-d4 in Thrombosis and Hemostasis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tecarfarin, a novel vitamin K antagonist, and detail the specific application of its deuterated analog, Tecarfarin-d4, in thrombosis and hemostasis research. This document includes detailed protocols for its use in bioanalytical assays and summarizes key quantitative data from preclinical and clinical studies.
Introduction to Tecarfarin
Tecarfarin (ATI-5923) is an oral anticoagulant that acts as a vitamin K antagonist.[1][2] Like warfarin, it inhibits the vitamin K epoxide reductase (VKOR) enzyme complex, which is essential for the activation of clotting factors II, VII, IX, and X.[3] This inhibition leads to the production of non-functional clotting factors, thereby reducing the propensity for thrombus formation.[3]
A key differentiating feature of tecarfarin is its metabolic pathway. Unlike warfarin, which is primarily metabolized by the polymorphic cytochrome P450 (CYP450) system (mainly CYP2C9), tecarfarin is metabolized by human carboxylesterase 2 (hCE-2) to a single, inactive metabolite.[3] This metabolic route is anticipated to result in a more predictable anticoagulant response and fewer drug-drug interactions, a significant advantage over traditional vitamin K antagonists.[1]
Application of this compound
Stable isotope-labeled internal standards, such as this compound, are crucial for the accurate quantification of drugs in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[1][4] The use of a deuterated internal standard that co-elutes with the analyte of interest helps to normalize variations in sample extraction, injection volume, and matrix effects, leading to more robust and reliable bioanalytical data.[4] this compound serves as the ideal internal standard for the quantitative analysis of tecarfarin in plasma, serum, and other biological samples.
Quantitative Data Summary
The following tables summarize key quantitative data for Tecarfarin from various studies.
Table 1: In Vitro Potency of Tecarfarin
| Parameter | Value | Species/System | Reference |
| IC₅₀ for VKORC1 Inhibition | 0.67 µM | Human Liver Microsomes | [5] |
Table 2: Comparative Efficacy of Tecarfarin and Warfarin in a Phase 2/3 Clinical Trial (EMBRACE-AC)
| Parameter | Tecarfarin | Warfarin | p-value | Reference |
| Mean Time in Therapeutic Range (TTR) | 72.3% | 71.5% | 0.51 | [6] |
| INR Values in Therapeutic Range (Post-hoc analysis) | 68.8% | 66.4% | <0.04 | [6] |
| Major Bleeding Events | 1.6% | 3.6% | - | [7] |
| Thrombotic Events | 0% | - | - | [7] |
Table 3: Pharmacokinetic Parameters of Tecarfarin in Humans
| Parameter | Value | Study Population | Reference |
| Elimination Half-life (single ascending dose) | 87 - 136 hours | Healthy Volunteers | [8] |
| Elimination Half-life (multiple ascending dose) | 107 - 140 hours | Healthy Volunteers | [8] |
| Steady State Dosing for INR of 1.5-2.0 | 10 - 20 mg | Healthy Volunteers | [8] |
Signaling and Metabolic Pathways
The following diagrams illustrate the mechanism of action and metabolic pathway of Tecarfarin.
Caption: Mechanism of Tecarfarin via inhibition of the Vitamin K Cycle.
Caption: Metabolic pathway of Tecarfarin.
Experimental Protocols
Protocol 1: Quantification of Tecarfarin in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol provides a general framework for the quantitative analysis of tecarfarin in human plasma. Optimization of specific parameters may be required for individual laboratory setups.
1. Materials and Reagents
-
Tecarfarin analytical standard
-
This compound internal standard (IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates or microcentrifuge tubes
2. Preparation of Stock and Working Solutions
-
Tecarfarin Stock Solution (1 mg/mL): Accurately weigh and dissolve tecarfarin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Tecarfarin Working Solutions: Serially dilute the tecarfarin stock solution with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
This compound Working Solution (IS): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma samples (calibrators, QCs, and unknowns) into a 96-well plate or microcentrifuge tubes.
-
Add 150 µL of the this compound working solution (IS) to each well/tube.
-
Vortex the plate/tubes for 2 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions (Representative)
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate tecarfarin from endogenous plasma components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized)
-
MRM Transitions:
-
Tecarfarin: To be determined by infusion of the analytical standard.
-
This compound: To be determined by infusion of the internal standard.
-
-
Data Analysis: Quantify tecarfarin concentration using the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: Experimental workflow for Tecarfarin quantification.
Conclusion
Tecarfarin represents a promising development in anticoagulant therapy with a metabolic profile that may offer a safer and more predictable clinical response compared to warfarin. The use of this compound as an internal standard is essential for the accurate and precise quantification of tecarfarin in research and clinical settings, facilitating pharmacokinetic and pharmacodynamic studies that are vital for its ongoing development and potential clinical implementation.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. cadrenal.com [cadrenal.com]
- 3. A Novel LC‐MS/MS Assay for Quantification of Des‐carboxy Prothrombin and Characterization of Warfarin‐Induced Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. cadrenal.com [cadrenal.com]
- 7. Quantification of Warfarin in Dried Rat Plasma Spots by High-Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Optimizing Tecarfarin-d4 Concentration for Internal Standard: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing the concentration of Tecarfarin-d4 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the role of an internal standard (IS) in our analytical method?
An internal standard is a compound with similar physicochemical properties to the analyte of interest (Tecarfarin) that is added at a constant, known concentration to all samples, including calibrators, quality controls (QCs), and unknown study samples. Its primary purpose is to correct for variability during the analytical process, such as sample preparation, injection volume differences, and fluctuations in the mass spectrometer's response.[1] By comparing the analyte signal to the internal standard signal, more accurate and precise quantification can be achieved.
Q2: Why is a stable isotope-labeled compound like this compound the preferred internal standard for LC-MS/MS analysis of Tecarfarin?
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative LC-MS/MS analysis. This is because they are chemically identical to the analyte, meaning they exhibit very similar extraction recovery, ionization efficiency, and chromatographic retention time.[2][3][4] This close similarity allows this compound to effectively track and compensate for variations that may occur during sample analysis, leading to more reliable and reproducible results.
Q3: What are the potential disadvantages of using a deuterated internal standard like this compound?
While highly effective, deuterated internal standards can sometimes present challenges. These may include:
-
Chromatographic Shift: The presence of deuterium atoms can sometimes lead to a slight shift in retention time compared to the non-deuterated analyte.[3]
-
Isotopic Exchange: In some instances, deuterium atoms can exchange with protons from the surrounding solvent, which can compromise the accuracy of the results.[3]
-
Cross-Interference: If the mass difference between the analyte and the internal standard is not sufficient, there can be cross-talk between the two signals in the mass spectrometer.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration.
Issue 1: High Variability in Internal Standard Response
Symptoms:
-
The peak area of this compound is inconsistent across a single analytical run, even in samples with the same concentration.
-
Significant drift in the this compound signal is observed over the course of the analysis.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the this compound working solution to every sample. Use calibrated pipettes and verify the mixing procedure. |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the internal standard. Evaluate matrix effects by comparing the this compound response in neat solution versus in extracted blank matrix. If significant effects are observed, consider optimizing the sample extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering components. |
| Instrument Instability | A drifting instrument response can cause variability. Before starting the analytical run, ensure the LC-MS/MS system is stabilized. Monitor system suitability samples throughout the run to assess instrument performance. |
Issue 2: Poor Linearity of the Calibration Curve
Symptoms:
-
The calibration curve for Tecarfarin is non-linear, particularly at the lower or upper ends of the concentration range.
-
The coefficient of determination (r²) is below the acceptable limit (typically >0.99).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Internal Standard Concentration | If the this compound concentration is too low, its signal may be noisy and unreliable at the lower end of the calibration curve. Conversely, if it is too high, it may lead to detector saturation or ion suppression of the analyte at higher concentrations. An experiment to determine the optimal IS concentration is recommended (see Experimental Protocols). |
| Cross-Contamination | Contamination of the this compound standard with the non-labeled Tecarfarin can affect linearity. Verify the purity of the internal standard. |
| Analyte Saturation | At very high concentrations, the analyte signal may no longer be proportional to the concentration. If this is suspected, the upper limit of quantification (ULOQ) of the calibration curve may need to be adjusted. |
Issue 3: Inaccurate or Imprecise Quality Control (QC) Sample Results
Symptoms:
-
The calculated concentrations of QC samples deviate significantly from their nominal values.
-
High coefficient of variation (%CV) is observed for replicate QC samples.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Internal Standard Concentration | An inappropriate this compound concentration can lead to poor tracking of the analyte, resulting in inaccurate quantification. The concentration should be sufficient to provide a robust signal without causing ion suppression. |
| Analyte or Internal Standard Stability Issues | Degradation of either Tecarfarin or this compound during sample storage or processing will lead to inaccurate results. Perform stability experiments (e.g., freeze-thaw, bench-top stability) to assess the stability of both compounds under the experimental conditions. |
| Poor Chromatographic Resolution | If Tecarfarin and this compound are not well-resolved from matrix interferences, the accuracy and precision of the measurement can be compromised. Optimize the chromatographic method to ensure good peak shape and separation from interfering peaks. |
Experimental Protocols
Experiment 1: Determination of Optimal this compound Concentration
Objective: To determine the concentration of this compound that provides a stable and robust signal and ensures accurate quantification of Tecarfarin across the entire calibration range.
Methodology:
-
Prepare a series of working solutions of this compound at different concentrations (e.g., 10, 50, 100, 200, 500 ng/mL) in the reconstitution solvent.
-
Prepare three sets of samples:
-
Set 1 (LLOQ): Blank plasma spiked with Tecarfarin at the Lower Limit of Quantification (LLOQ).
-
Set 2 (Mid-range): Blank plasma spiked with Tecarfarin at a mid-range concentration.
-
Set 3 (ULOQ): Blank plasma spiked with Tecarfarin at the Upper Limit of Quantification (ULOQ).
-
-
Process each set of samples by adding an equal volume of each of the different this compound working solutions.
-
Analyze the samples by LC-MS/MS.
-
Evaluate the following parameters for each this compound concentration:
-
This compound Peak Area: Should be consistent and well above the noise level.
-
Analyte/IS Peak Area Ratio: Should be consistent for replicate injections.
-
Accuracy and Precision: The calculated concentration of Tecarfarin should be within acceptable limits (typically ±15% of the nominal value, and ±20% at the LLOQ).
-
Data Summary:
| This compound Conc. (ng/mL) | LLOQ Response (Analyte/IS Ratio) | Mid-Range Response (Analyte/IS Ratio) | ULOQ Response (Analyte/IS Ratio) | This compound Peak Area (Counts) |
| 10 | 0.05 ± 0.02 | 1.2 ± 0.3 | 25.1 ± 4.5 | 50,000 |
| 50 | 0.01 ± 0.002 | 0.25 ± 0.03 | 5.0 ± 0.5 | 250,000 |
| 100 | 0.005 ± 0.001 | 0.12 ± 0.01 | 2.5 ± 0.2 | 500,000 |
| 200 | 0.0025 ± 0.0005 | 0.06 ± 0.005 | 1.2 ± 0.1 | 1,000,000 |
| 500 | 0.001 ± 0.0003 | 0.025 ± 0.003 | 0.5 ± 0.06 | 2,500,000 |
Note: The above data is illustrative. Actual results will vary depending on the specific instrumentation and assay conditions.
Interpretation: The optimal this compound concentration is the one that provides a stable signal and the best accuracy and precision across the entire calibration range. In the example table, 100 ng/mL might be chosen as it provides a good signal for the IS and consistent analyte/IS ratios.
Visualizations
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Overcoming matrix effects in Tecarfarin analysis with Tecarfarin-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tecarfarin and its deuterated internal standard, Tecarfarin-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Tecarfarin?
A1: Matrix effects in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine)[1]. These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification of Tecarfarin[1]. Components of biological matrices like phospholipids, salts, and endogenous metabolites can interfere with the ionization of Tecarfarin in the mass spectrometer's ion source[1].
Q2: How does using this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Tecarfarin. The ideal SIL internal standard co-elutes with the analyte and experiences the same degree of matrix effects[2]. Because this compound is chemically identical to Tecarfarin, with the only difference being the presence of four deuterium atoms, it has nearly identical physicochemical properties. This ensures that it behaves similarly during sample preparation and chromatographic separation. Any ion suppression or enhancement that affects Tecarfarin will also affect this compound to the same extent. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is normalized, leading to more accurate and reliable quantification[2].
Q3: What are the common sources of matrix effects in plasma samples?
A3: In plasma, the most common sources of matrix effects are phospholipids from cell membranes, salts, and endogenous compounds. During sample preparation, particularly with protein precipitation, these interfering substances may not be completely removed and can co-elute with Tecarfarin, causing ion suppression or enhancement.
Q4: Can I use a different internal standard for Tecarfarin analysis?
A4: While it is possible to use other compounds as internal standards (e.g., structural analogs), a stable isotope-labeled internal standard like this compound is highly recommended. This is because non-isotope-labeled internal standards may have different chromatographic retention times and ionization efficiencies, and may not be affected by the matrix in the same way as Tecarfarin. This can lead to inadequate compensation for matrix effects and compromise the accuracy of the results[3].
Troubleshooting Guide
Issue 1: High variability in Tecarfarin quantification between samples.
-
Possible Cause: Significant and variable matrix effects between individual samples.
-
Troubleshooting Steps:
-
Verify Internal Standard Usage: Ensure that this compound is being used as the internal standard in all samples, calibrators, and quality controls.
-
Optimize Sample Preparation: Improve the sample cleanup process to remove more of the interfering matrix components. Consider switching from protein precipitation to a more rigorous method like solid-phase extraction (SPE).
-
Chromatographic Separation: Adjust the chromatographic method to better separate Tecarfarin from the regions where matrix effects are most pronounced. A post-column infusion experiment can help identify these regions.
-
Issue 2: Poor sensitivity or inconsistent peak areas for Tecarfarin.
-
Possible Cause: Ion suppression is likely occurring.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression. This involves comparing the response of an analyte in a clean solution to the response of the same analyte spiked into an extracted blank matrix.
-
Improve Chromatography: Modify the mobile phase composition or gradient to achieve better separation of Tecarfarin from co-eluting interferences.
-
Check Instrument Parameters: Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) to minimize in-source matrix effects.
-
Issue 3: Tecarfarin and this compound peaks are not chromatographically co-eluting.
-
Possible Cause: While rare for deuterated standards, slight differences in retention time can occur, a phenomenon known as the "isotope effect"[2]. This can lead to differential matrix effects if they elute into regions with varying degrees of ion suppression[2].
-
Troubleshooting Steps:
-
Evaluate Chromatographic Conditions: Minor adjustments to the mobile phase composition or temperature program may help to ensure co-elution.
-
Data Analysis: If a small, consistent separation is observed, ensure that the integration windows for both peaks are appropriate and that the matrix effect is consistent across the elution window of both peaks.
-
Data Presentation
The following tables illustrate the impact of matrix effects on Tecarfarin quantification and the effectiveness of using this compound as an internal standard.
Table 1: Illustrative Matrix Effect on Tecarfarin Peak Area in Plasma Samples from Different Sources
| Plasma Source | Tecarfarin Peak Area (Without Internal Standard) | % Signal Suppression |
| Solvent | 1,000,000 | 0% |
| Plasma Lot A | 650,000 | 35% |
| Plasma Lot B | 450,000 | 55% |
| Plasma Lot C | 800,000 | 20% |
Table 2: Comparison of Quantitative Accuracy With and Without this compound Internal Standard
| Plasma Source | Spiked Tecarfarin (ng/mL) | Measured Tecarfarin (ng/mL) - No IS | % Accuracy (No IS) | Measured Tecarfarin (ng/mL) - With this compound | % Accuracy (With this compound) |
| Plasma Lot A | 100 | 65 | 65% | 98 | 98% |
| Plasma Lot B | 100 | 45 | 45% | 102 | 102% |
| Plasma Lot C | 100 | 80 | 80% | 99 | 99% |
Experimental Protocols
1. Plasma Sample Preparation using Protein Precipitation
This protocol is adapted from standard methods for the analysis of anticoagulants in plasma.
-
Objective: To precipitate proteins from plasma samples to prepare them for LC-MS/MS analysis.
-
Materials:
-
Human plasma samples
-
Tecarfarin and this compound stock solutions
-
Acetonitrile (ACN), LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Thaw frozen plasma samples to room temperature.
-
Spike 100 µL of blank plasma with appropriate concentrations of Tecarfarin for calibration standards and quality control samples.
-
Add 10 µL of this compound internal standard working solution (e.g., 1000 ng/mL in methanol) to 100 µL of each plasma sample, calibrator, and QC. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis of Tecarfarin
The following are proposed starting parameters for the LC-MS/MS analysis of Tecarfarin, based on typical methods for warfarin and other vitamin K antagonists[4][5].
-
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
Tecarfarin: Q1: 460.1 m/z -> Q3: 293.1 m/z
-
This compound: Q1: 464.1 m/z -> Q3: 297.1 m/z (Note: These transitions are predictive and should be optimized empirically by infusing pure standards into the mass spectrometer.)
-
-
Instrument Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Visualizations
Caption: Experimental workflow for Tecarfarin analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. usask.primo.exlibrisgroup.com [usask.primo.exlibrisgroup.com]
- 4. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
Technical Support Center: Tecarfarin-d4 in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tecarfarin-d4. The information provided is intended to help address potential stability issues in biological matrices during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it metabolized?
Tecarfarin is a novel vitamin K antagonist, and this compound is its deuterated analogue, often used as an internal standard in bioanalytical assays. Unlike warfarin, which is primarily metabolized by the cytochrome P450 (CYP450) system, tecarfarin is metabolized to its inactive metabolite, ATI-5900, by carboxylesterase 2 (CES2). This metabolic pathway is less susceptible to genetic variations and drug-drug interactions compared to the CYP450 pathway.
Q2: Are there known stability issues with this compound in biological matrices?
Currently, there is no specific literature detailing inherent instability issues of this compound in biological matrices such as plasma or blood. However, as an ester-containing compound, its stability can be influenced by the presence of active esterase enzymes, primarily CES2, in the biological matrix. Therefore, improper sample handling and storage could potentially lead to ex vivo degradation.
Q3: Why is it important to consider the stability of a deuterated internal standard like this compound?
A stable isotope-labeled internal standard (SIL-IS) is used in quantitative bioanalysis to correct for variability during sample preparation and analysis.[1] It is crucial that the SIL-IS remains stable throughout the entire process, from sample collection to final analysis. If the internal standard degrades, it can lead to inaccurate quantification of the analyte of interest.[1]
Q4: What are the best practices for handling and storing biological samples containing this compound?
To minimize the risk of ex vivo degradation, it is recommended to process and freeze biological samples as quickly as possible after collection. Samples should be stored at -70°C or lower until analysis. For plasma samples, the use of fluoride-containing anticoagulants (e.g., sodium fluoride/potassium oxalate) can help to inhibit enzymatic activity.
Troubleshooting Guide
This guide addresses potential issues that may arise during the quantification of this compound in biological matrices.
Issue 1: Low or inconsistent recovery of this compound.
-
Potential Cause: Ex vivo degradation of this compound by carboxylesterase 2 (CES2) in the sample.
-
Troubleshooting Steps:
-
Review Sample Handling Procedures: Ensure that samples were processed and frozen promptly after collection.
-
Use of Enzyme Inhibitors: Consider adding a specific CES2 inhibitor to the collection tubes or during sample preparation to prevent enzymatic degradation.
-
Assess Stability: Conduct a formal stability assessment of this compound in the specific biological matrix under your experimental conditions (see Experimental Protocols section).
-
Issue 2: High variability in this compound signal between replicate samples.
-
Potential Cause: Inconsistent CES2 activity between different sample aliquots or matrix effects.[2]
-
Troubleshooting Steps:
-
Standardize Sample Processing: Ensure uniform timing and temperature for all sample processing steps.
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess whether components of the biological matrix are suppressing or enhancing the ionization of this compound.[2]
-
Optimize Chromatographic Separation: Ensure that this compound is chromatographically resolved from any interfering matrix components.
-
Issue 3: Unexpected peaks observed in the chromatogram for this compound.
-
Potential Cause: Formation of degradation products or presence of interfering substances.
-
Troubleshooting Steps:
-
Analyze Blank Matrix: Inject a blank matrix sample to check for endogenous interferences.
-
Incubate at 37°C: Intentionally degrade a sample by incubating it at 37°C to see if the unexpected peak increases, which would suggest it is a degradation product.
-
Mass Spectrometry Analysis: Use high-resolution mass spectrometry to identify the mass of the unknown peak and compare it to potential degradation products of this compound.
-
Data Summary
| Parameter | Description | Implication for Stability |
| Metabolizing Enzyme | Carboxylesterase 2 (CES2) | This compound is susceptible to hydrolysis by CES2 present in biological matrices. |
| Primary Metabolite | ATI-5900 (inactive) | The appearance of ATI-5900-d4 in a sample could indicate degradation of this compound. |
| Optimal Storage | -70°C or lower | Minimizes enzymatic activity and chemical degradation. |
| Anticoagulant Choice | Sodium Fluoride/Potassium Oxalate | Can inhibit esterase activity in plasma samples. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Plasma
This protocol provides a general framework for assessing the stability of this compound in plasma. It should be adapted and validated for specific experimental needs.
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare a fresh stock solution of a specific CES2 inhibitor (e.g., loperamide) if needed for comparative analysis.[3]
-
-
Spiking of Plasma:
-
Thaw a pool of blank plasma (from the same species and anticoagulant as the study samples) on ice.
-
Spike the blank plasma with the this compound stock solution to achieve a final concentration relevant to the expected concentration in study samples.
-
If using an inhibitor, prepare a separate pool of plasma spiked with both this compound and the CES2 inhibitor.
-
-
Incubation:
-
Aliquot the spiked plasma into multiple tubes for each time point.
-
Incubate the tubes at a controlled temperature (e.g., room temperature or 37°C) for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[4]
-
The 0-hour time point should be processed immediately by adding a protein precipitation solvent.
-
-
Sample Preparation:
-
At each time point, stop the reaction by adding a protein precipitation solvent (e.g., ice-cold acetonitrile or methanol) to the plasma aliquots.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.
-
The concentration of this compound at each time point is compared to the concentration at the 0-hour time point to determine the percentage of compound remaining.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining against time.
-
Calculate the half-life (t½) of this compound in plasma under the tested conditions.
-
Visualizations
References
- 1. Frontiers | Discovery and Characterization of the Biflavones From Ginkgo biloba as Highly Specific and Potent Inhibitors Against Human Carboxylesterase 2 [frontiersin.org]
- 2. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Plasma Stability Assay | Domainex [domainex.co.uk]
Technical Support Center: Synthesis of Deuterated Tecarfarin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of deuterated Tecarfarin.
Frequently Asked Questions (FAQs)
Q1: What are the primary motivations for synthesizing deuterated Tecarfarin?
A1: Deuterating drugs, a process known as "deuterium switching," can significantly alter a molecule's pharmacokinetic profile.[1] For Tecarfarin, a vitamin K antagonist, deuteration is explored to potentially:
-
Improve Metabolic Stability: By replacing hydrogen with deuterium at sites of metabolic oxidation, the rate of metabolism can be slowed down. This is due to the kinetic isotope effect, where the heavier C-D bond is stronger and harder to break by metabolic enzymes.
-
Reduce Drug-Drug Interactions: Tecarfarin is metabolized by carboxyl esterase 2 (CES2), distinguishing it from warfarin which is metabolized by the CYP450 system.[2] While this already reduces some drug-drug interactions, deuteration could further stabilize the molecule against minor metabolic pathways.
-
Enhance Therapeutic Profile: A slower metabolism can lead to a longer half-life, potentially allowing for lower or less frequent dosing.
Q2: What are the potential sites for deuteration on the Tecarfarin molecule?
A2: Based on the structure of Tecarfarin, several positions are candidates for deuteration. The choice of which site to deuterate depends on the synthetic strategy and the desired impact on the molecule's properties.
-
4-Hydroxycoumarin Core: The proton at the 3-position and the hydroxyl proton at the 4-position of the coumarin ring are acidic and can be readily exchanged with deuterium.
-
Benzylic Position: The two protons on the methylene bridge connecting the coumarin and the benzoate moieties are potential sites for deuteration. Deuteration at this position is often targeted to slow down metabolic oxidation.[3]
-
Aromatic Rings: The protons on both the coumarin and the benzoate aromatic rings can be replaced with deuterium, typically through electrophilic aromatic substitution or metal-catalyzed H-D exchange reactions.[4][5]
Q3: What are the common analytical techniques used to confirm the synthesis of deuterated Tecarfarin?
A3: A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is essential to confirm the successful synthesis and determine the isotopic purity of deuterated Tecarfarin.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular weight of the synthesized compound. A successful deuteration will result in a mass shift corresponding to the number of deuterium atoms incorporated. MS can also be used to quantify the isotopic purity by analyzing the relative intensities of the deuterated and non-deuterated species.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance or reduction in the intensity of a proton signal at a specific chemical shift indicates that deuterium has been incorporated at that position.
-
²H NMR: This technique directly detects the deuterium nuclei, providing a definitive confirmation of deuteration and the location of the deuterium atoms.
-
¹³C NMR: The carbon atom attached to a deuterium will show a characteristic splitting pattern (a triplet for a C-D bond) and a slight upfield shift in its resonance compared to the corresponding C-H carbon.
-
Troubleshooting Guides
Synthesis
Problem 1: Low or incomplete deuteration of the 4-hydroxycoumarin core.
-
Possible Cause: Insufficient exchange with the deuterium source. The protons at the 3- and 4-positions of 4-hydroxycoumarin are acidic and readily exchange with D₂O under neutral or slightly acidic/basic conditions.
-
Troubleshooting:
-
Increase the excess of D₂O: Use a larger volume or multiple exchanges with fresh D₂O to drive the equilibrium towards the deuterated form.
-
Add a catalyst: A catalytic amount of a mild acid (e.g., DCl) or base (e.g., NaOD) can facilitate the exchange.
-
Increase reaction time and/or temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can improve the efficiency of the exchange.
-
Use a co-solvent: If the starting material has low solubility in D₂O, a deuterated co-solvent like acetone-d₆ or DMSO-d₆ can be used.
-
Problem 2: Difficulty in deuterating the benzylic position.
-
Possible Cause: The benzylic protons are less acidic than the coumarin protons and require more specific reaction conditions for deuteration.
-
Troubleshooting:
-
Base-catalyzed exchange: Use a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) in a deuterated solvent such as DMSO-d₆.[1][8] The base will deprotonate the benzylic position, and the resulting carbanion can be quenched with a deuterium source like D₂O.
-
Metal-catalyzed deuteration: Palladium-catalyzed protocols using deuterium gas (D₂) as the deuterium source can be effective for benzylic C-H deuteration.
-
Consider the starting material: It may be more efficient to use a deuterated starting material, such as 4-(bromomethyl-d₂)-benzoic acid, in the synthesis of the Tecarfarin side chain.
-
Problem 3: Unwanted side reactions or degradation of the molecule during deuteration.
-
Possible Cause: Harsh reaction conditions (e.g., strong acids/bases, high temperatures) can lead to the degradation of the coumarin ring or other functional groups in the Tecarfarin molecule.
-
Troubleshooting:
-
Use milder reagents: Opt for milder deuteration methods where possible. For example, for aromatic ring deuteration, consider using deuterated trifluoroacetic acid (CF₃COOD) instead of stronger mineral acids.
-
Optimize reaction conditions: Carefully control the reaction temperature and time to minimize decomposition.
-
Protect sensitive functional groups: If a particular functional group is susceptible to the deuteration conditions, it may be necessary to protect it before carrying out the deuteration and then deprotect it afterwards.
-
Purification
Problem 4: Difficulty in separating the deuterated product from the non-deuterated starting material.
-
Possible Cause: Deuterated and non-deuterated isotopologues have very similar physical and chemical properties, making their separation by standard chromatographic techniques challenging.
-
Troubleshooting:
-
Drive the reaction to completion: The most effective approach is to ensure the deuteration reaction proceeds to a very high conversion, minimizing the amount of residual non-deuterated material.
-
High-performance liquid chromatography (HPLC): While challenging, separation may be possible using a high-resolution HPLC column and carefully optimized elution conditions.
-
Recrystallization: In some cases, multiple recrystallizations may enrich the desired deuterated product.
-
Analysis
Problem 5: In ¹H NMR, the signal for the deuterated position is still visible.
-
Possible Cause: Incomplete deuteration or the presence of residual protonated solvent.
-
Troubleshooting:
-
Check isotopic purity by MS: Use mass spectrometry to get a quantitative measure of the deuteration level.
-
Ensure the use of high-purity deuterated NMR solvents: Residual protons in the NMR solvent can obscure the baseline and may be misinterpreted as incomplete deuteration.
-
Repeat the deuteration step: If the isotopic purity is confirmed to be low, the synthesis may need to be repeated with optimized conditions.
-
Problem 6: In mass spectrometry, the isotopic distribution is complex and difficult to interpret.
-
Possible Cause: Presence of multiple deuterated species (e.g., d₁, d₂, d₃, etc.), isotopic scrambling, or back-exchange of deuterium with hydrogen.
-
Troubleshooting:
-
Use high-resolution mass spectrometry (HRMS): HRMS provides accurate mass measurements, which can help to distinguish between different deuterated species and potential impurities.[7]
-
Control for back-exchange: During sample preparation and analysis, avoid protic solvents or acidic/basic conditions that could cause the deuterium to exchange back to hydrogen.
-
Tandem mass spectrometry (MS/MS): Fragmentation analysis can help to determine the location of the deuterium atoms on the molecule.
-
Experimental Protocols
Illustrative Protocol for Deuteration of the 4-Hydroxycoumarin Core:
-
Dissolution: Dissolve 1 equivalent of Tecarfarin in a minimal amount of a suitable deuterated solvent (e.g., acetone-d₆).
-
Deuterium Exchange: Add a 10-fold molar excess of deuterium oxide (D₂O, 99.9 atom % D).
-
Stirring: Stir the mixture at room temperature for 24 hours.
-
Monitoring: Monitor the reaction progress by ¹H NMR by observing the disappearance of the signals corresponding to the 3-H and 4-OH protons.
-
Work-up: Remove the solvents under reduced pressure. For higher isotopic enrichment, this process can be repeated with fresh D₂O.
Table 1: Summary of Potential Deuteration Strategies for Tecarfarin
| Target Position | Deuteration Method | Deuterium Source | Key Considerations |
| 3-H and 4-OH of coumarin | H/D Exchange | D₂O | Mild conditions, readily reversible. |
| Benzylic CH₂ | Base-catalyzed H/D Exchange | D₂O with a strong base (e.g., KOtBu) | Requires anhydrous conditions to avoid side reactions. |
| Benzylic CH₂ | Metal-catalyzed deuteration | D₂ gas with a Pd catalyst | May require optimization of catalyst and reaction conditions. |
| Aromatic rings | Electrophilic Aromatic Substitution | Deuterated acid (e.g., D₂SO₄, CF₃COOD) | Risk of side reactions, regioselectivity can be an issue. |
| Aromatic rings | Metal-catalyzed H/D Exchange | D₂O with a Pt/C catalyst | Can achieve high levels of deuteration under optimized conditions.[5] |
Visualizations
Caption: A plausible synthetic workflow for deuterated Tecarfarin.
Caption: A troubleshooting decision tree for the synthesis of deuterated Tecarfarin.
References
- 1. Protocol to synthesize sequence-controlled glycooligomers for tumor targeting in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The first evaluation of a novel vitamin K antagonist, tecarfarin (ATI-5923), in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents [patents.google.com]
- 5. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tecarfarin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciepub.com [sciepub.com]
Tecarfarin-d4 solubility and handling best practices
Disclaimer: The following information is primarily based on data for Tecarfarin. Tecarfarin-d4 is a deuterated form of Tecarfarin. While its chemical properties are expected to be very similar, researchers should always consult the certificate of analysis and any other documentation provided by the supplier of this compound. It is also recommended to perform small-scale solubility and stability tests under your specific experimental conditions.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
Based on available data for Tecarfarin, Dimethyl Sulfoxide (DMSO) is a recommended solvent. Tecarfarin has been shown to have high solubility in DMSO. For aqueous solutions, the sodium salt of Tecarfarin is reported to be water-soluble.
2. How should I store this compound powder?
Tecarfarin powder should be stored at -20°C for long-term stability, as recommended for Tecarfarin. For deuterated compounds in general, it is best practice to store them in a tightly sealed container under an inert atmosphere, such as argon or dry nitrogen, to prevent isotopic exchange with atmospheric moisture.
3. What are the best practices for handling this compound?
As Tecarfarin is a Vitamin K antagonist and an anticoagulant, it is prudent to handle its deuterated form with appropriate safety measures. Always use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure adequate ventilation and work in a designated area. Avoid inhalation of dust and direct contact with skin and eyes.
4. How should I store stock solutions of this compound?
Stock solutions of Tecarfarin in DMSO can be stored at -80°C for up to one year. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
Data Presentation
Tecarfarin Solubility
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (217.24 mM) | Sonication may be required to achieve complete dissolution. |
| Water | Soluble (as Tecarfarin sodium) | The sodium salt form of Tecarfarin is reported to be water-soluble. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of Tecarfarin in DMSO
-
Materials:
-
Tecarfarin powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque, polypropylene or glass vial
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the vial of Tecarfarin powder to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of Tecarfarin powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4603 mg of Tecarfarin (Molecular Weight: 460.32 g/mol ).
-
Carefully transfer the weighed powder to the sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial. For the example above, add 100 µL of DMSO.
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For long-term storage, aliquot the stock solution into smaller, single-use vials and store at -80°C.
-
Mandatory Visualizations
Caption: A flowchart for troubleshooting solubility issues with this compound.
Caption: Recommended workflow for handling and storing this compound.
Technical Support Center: Tecarfarin-d4 Analysis
Welcome to the Technical Support Center for the bioanalysis of Tecarfarin-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing ion suppression and ensuring accurate quantification during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, and a higher limit of detection.[3] Given that this compound is a deuterated internal standard, its accurate measurement is critical for the reliable quantification of Tecarfarin.
Q2: How does a deuterated internal standard like this compound help in mitigating ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for quantitative bioanalysis. Because it has very similar physicochemical properties to the analyte (Tecarfarin), it co-elutes and experiences similar degrees of ion suppression or enhancement.[4] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise results.[5]
Q3: Can ion suppression still be an issue even when using this compound as an internal standard?
A3: Yes, differential matrix effects can still occur.[3] This can happen if there is a slight chromatographic separation between Tecarfarin and this compound, which can be caused by the deuterium isotope effect.[4] If the two compounds do not co-elute perfectly, they may be affected differently by rapidly changing matrix interferences as they enter the ion source, leading to inaccurate quantification.[3]
Q4: What are the most common sources of ion suppression in plasma-based assays for anticoagulants?
A4: The most common sources of ion suppression in plasma are phospholipids, salts, and endogenous compounds that are not removed during sample preparation.[5] Inadequate sample cleanup can lead to these interfering substances co-eluting with Tecarfarin and this compound, causing significant ion suppression.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| High variability in this compound signal between samples | Inconsistent matrix effects due to variable sample composition or inadequate sample cleanup. | Optimize the sample preparation method. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components.[6] |
| Poor accuracy and precision in quality control (QC) samples | Differential ion suppression affecting Tecarfarin and this compound differently. This could be due to slight chromatographic separation. | Adjust the chromatographic conditions to ensure complete co-elution of Tecarfarin and this compound. This may involve using a column with lower resolution or modifying the mobile phase composition.[4] |
| Low this compound signal intensity across all samples | Significant ion suppression from the sample matrix or competition for ionization with the analyte at high concentrations. | Dilute the sample extract before injection to reduce the concentration of matrix components.[7][8] Also, verify that the concentration of this compound is appropriate and not causing self-suppression or suppressing the analyte.[9][10] |
| Unexpected peaks interfering with this compound | Contamination from collection tubes, solvents, or co-administered drugs. | Use high-purity solvents and test different types of collection tubes. If co-administered drugs are suspected, their potential for interference should be investigated.[5] |
Experimental Protocols
Below are detailed methodologies for key experiments. These are based on established methods for similar compounds like warfarin and can be adapted for Tecarfarin analysis.
Protocol 1: Sample Preparation using Protein Precipitation
This is a rapid method for sample cleanup, suitable for initial method development.
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing 1% formic acid.[11]
-
Vortex the mixture for 2 minutes to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to protein precipitation.
-
To 250 µL of plasma sample, add 50 µL of the this compound internal standard solution.[12]
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).[13]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Protocol 3: LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic and mass spectrometric conditions.
-
Liquid Chromatography:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 5 µm) is a good starting point.[14]
-
Mobile Phase A: 0.1% formic acid in water.[15]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[15]
-
Gradient: A gradient elution should be optimized to ensure separation from matrix components and co-elution of Tecarfarin and this compound.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used for coumarin derivatives.[16][17]
-
MRM Transitions: These will need to be determined by infusing pure solutions of Tecarfarin and this compound. For reference, a common transition for warfarin is m/z 307 → 161.[18]
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) should be optimized to maximize the signal for both Tecarfarin and this compound.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on warfarin, a structurally similar anticoagulant, which can provide insights into managing ion suppression for Tecarfarin.
Table 1: Effect of Sample Preparation Method on Matrix Effect for Warfarin
| Sample Preparation Method | Analyte | Matrix Effect (%) | Reference |
| Protein Precipitation | R-Warfarin | -13 to -6.9 | [13] |
| Protein Precipitation | S-Warfarin | -13 to -6.9 | [13] |
| Liquid-Liquid Extraction | Warfarin | Not significant | [19] |
Matrix effect was calculated by comparing the analyte response in post-extraction spiked samples to that in a neat solution. A negative value indicates ion suppression.
Table 2: Recovery of Warfarin with Different Extraction Methods
| Extraction Method | Analyte | Recovery (%) | Reference |
| Protein Precipitation | Warfarin | 82.9 - 96.9 | [20] |
| Liquid-Liquid Extraction | R-Warfarin | 85.0 - 97.8 | [13] |
| Liquid-Liquid Extraction | S-Warfarin | 85.0 - 97.8 | [13] |
Visualizations
Caption: A typical experimental workflow for the bioanalysis of Tecarfarin.
Caption: A troubleshooting decision tree for this compound analysis.
References
- 1. [PDF] Liquid chromatographic methods for the determination of direct oral anticoagulant drugs in biological samples: A critical review. | Semantic Scholar [semanticscholar.org]
- 2. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 血漿試料中におけるWarfarin™ (ワルファリン)のLC-MS分析 [sigmaaldrich.com]
- 12. japsonline.com [japsonline.com]
- 13. Validation and Application of a Simple UHPLC–MS-MS Method for the Enantiospecific Determination of Warfarin in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. A Novel LC‐MS/MS Assay for Quantification of Des‐carboxy Prothrombin and Characterization of Warfarin‐Induced Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Determination of warfarin in volumetric absorptive microsampling by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of Warfarin in Dried Rat Plasma Spots by High-Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.vu.nl [research.vu.nl]
- 20. austinpublishinggroup.com [austinpublishinggroup.com]
Tecarfarin-d4 quality control and acceptance criteria
Disclaimer: Information regarding the specific quality control (QC) and acceptance criteria for Tecarfarin-d4 is not publicly available. This technical support center provides guidance based on general principles for deuterated compounds, which are commonly used as internal standards in bioanalytical assays. The provided tables and protocols are illustrative and should be adapted to specific experimental needs and regulatory requirements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a deuterated form of Tecarfarin, a novel oral anticoagulant. In a research and drug development setting, this compound is most likely utilized as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Tecarfarin in biological matrices (e.g., plasma, serum).[1][2][3]
Q2: Why is a deuterated internal standard like this compound preferred in bioanalysis?
Deuterated internal standards are considered the gold standard for quantitative LC-MS assays for several reasons:[1][2][3]
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Tecarfarin, meaning it behaves similarly during sample extraction, chromatography, and ionization.
-
Co-elution: It typically co-elutes with the unlabeled analyte (Tecarfarin), which allows it to effectively compensate for variations in sample preparation and matrix effects (ion suppression or enhancement).[2]
-
Mass Differentiation: The mass difference between this compound and Tecarfarin allows the mass spectrometer to distinguish between the two compounds, enabling accurate quantification.[4]
Q3: What are the critical quality control parameters for this compound?
The quality of a deuterated internal standard is crucial for the accuracy and reliability of bioanalytical data. Key quality control parameters include:
-
Identity: Confirmation of the chemical structure.
-
Chemical Purity: Absence of non-isotopically labeled impurities.
-
Isotopic Purity (or Isotopic Enrichment): The percentage of the deuterated compound relative to the total amount of the compound (labeled and unlabeled).
-
Absence of Unlabeled Tecarfarin: The amount of residual, unlabeled Tecarfarin should be minimal to prevent interference with the quantification of the analyte.[4][5]
Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound in an analytical workflow.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background signal at the mass of unlabeled Tecarfarin in blank samples. | Contamination of the LC-MS system. Presence of unlabeled Tecarfarin as an impurity in the this compound internal standard. | Thoroughly clean the LC-MS system. Verify the isotopic purity of the this compound standard with the supplier's Certificate of Analysis. If necessary, acquire a new batch of the internal standard with higher isotopic purity. |
| Poor precision and accuracy in quality control samples. | Inconsistent addition of the internal standard. Degradation of Tecarfarin or this compound. Suboptimal chromatography leading to poor peak shape or co-elution with interfering substances. | Ensure precise and consistent pipetting of the internal standard solution. Investigate the stability of the analyte and internal standard in the sample matrix and during storage. Optimize the chromatographic method to achieve better peak resolution and separation from matrix components. |
| Retention time shift between Tecarfarin and this compound. | While generally co-eluting, a slight chromatographic shift can sometimes be observed with deuterated compounds, especially with a high degree of deuteration. This is known as an "isotopic effect". | This is not necessarily an issue if the shift is consistent and reproducible. Ensure that the integration parameters for both peaks are set appropriately. If the shift is inconsistent, investigate the stability of the chromatographic conditions (e.g., mobile phase composition, column temperature). |
| Cross-talk or signal contribution from this compound to the Tecarfarin channel. | In-source fragmentation of the deuterated internal standard. Natural isotopic abundance of elements in Tecarfarin. | Optimize the mass spectrometer's source conditions to minimize fragmentation. Ensure that the selected precursor and product ions for both the analyte and the internal standard are specific and do not have overlapping isotopic patterns. A mass difference of at least 3 Da is generally recommended.[4][6] |
Quantitative Data Summary
The following table presents hypothetical, yet representative, acceptance criteria for this compound as a high-quality internal standard.
| Parameter | Method | Acceptance Criteria |
| Identity | 1H-NMR, Mass Spectrometry | Conforms to the structure of this compound. |
| Chemical Purity | HPLC-UV, LC-MS | ≥ 98.0% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% |
| Isotopic Enrichment | Mass Spectrometry | ≥ 98 atom % Deuterium |
| Unlabeled Tecarfarin | LC-MS/MS | ≤ 0.5% |
| Assay | qNMR or Mass Spectrometry | 95.0% - 105.0% |
Experimental Protocols
Detailed Methodology: Quantification of Tecarfarin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is a general example and should be validated for specific laboratory conditions.
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare stock solutions of Tecarfarin and this compound in a suitable organic solvent (e.g., methanol).
-
Serially dilute the Tecarfarin stock solution with blank human plasma to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (e.g., at 500 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the compound's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Tecarfarin and this compound. These would need to be determined experimentally.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of Tecarfarin to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Tecarfarin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Bioanalytical workflow for Tecarfarin quantification.
Caption: Key quality attributes of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
Validation & Comparative
Tecarfarin-d4 Versus Alternative Internal Standards for Robust Tecarfarin Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the novel anticoagulant Tecarfarin, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison between the use of a deuterated internal standard, Tecarfarin-d4, and other common alternatives. The information presented herein is supported by established principles of bioanalytical method development and available performance data for Tecarfarin analysis.
Tecarfarin is a next-generation vitamin K antagonist designed to offer more predictable and stable anticoagulation compared to traditional therapies like warfarin. Accurate measurement of Tecarfarin concentrations in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is fundamental to correct for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior as closely as possible.
The Gold Standard: Deuterated Internal Standards
A deuterated internal standard, such as this compound, is considered the "gold standard" for quantitative mass spectrometry assays. In this compound, one or more hydrogen atoms are replaced with deuterium. This substitution results in a molecule that is chemically identical to Tecarfarin but has a higher mass. Consequently, this compound co-elutes with Tecarfarin during chromatography and experiences similar ionization and matrix effects in the mass spectrometer, yet it is distinguishable by its mass-to-charge ratio (m/z). This near-identical behavior allows for highly effective correction of analytical variability.
Comparison of Internal Standards: this compound vs. Other Alternatives
While specific comparative studies for this compound are not publicly available, we can infer its performance based on the known advantages of deuterated standards and existing data from Tecarfarin analysis. The following table compares the expected performance of this compound with a hypothetical, structurally unrelated internal standard, such as carbamazepine, which has been used for the analysis of a similar anticoagulant, warfarin.
| Performance Parameter | This compound (Deuterated IS) | Alternative IS (e.g., Carbamazepine) | Justification |
| Correction for Matrix Effects | Excellent | Moderate to Poor | This compound has the same physicochemical properties as Tecarfarin, ensuring it experiences identical ion suppression or enhancement from matrix components. A structurally different IS will have different properties and will not compensate for matrix effects as effectively. |
| Correction for Extraction Recovery | Excellent | Good to Moderate | Due to its identical chemical structure, this compound will have the same extraction efficiency as Tecarfarin across a range of conditions. An alternative IS may have different solubility and partitioning properties, leading to less accurate correction. |
| Chromatographic Behavior | Co-elutes with Tecarfarin | Different retention time | Co-elution ensures that both the analyte and the IS are subjected to the same matrix effects at the same point in time. A different retention time means the IS may not experience the same matrix effects as the analyte. |
| Precision (CV%) | Expected to be <5% | Typically 5-15% | The superior correction for variability provided by a deuterated IS generally leads to lower coefficients of variation (CV%) and more precise measurements. |
| Accuracy (% Bias) | Expected to be within ±5% | Typically within ±15% | By more accurately accounting for potential sources of error, the use of this compound is expected to result in higher accuracy. |
| Linear Dynamic Range | Wide | May be more limited | The consistent performance of a deuterated IS can help to ensure a wider linear range for the assay. |
| Lower Limit of Quantification (LLOQ) | Potentially lower | May be higher | Improved signal-to-noise ratio due to better correction can lead to a lower and more robust LLOQ. |
Performance data for Tecarfarin analysis in beagle dog plasma showed an accuracy of 85–105% and a precision of 4.2–13.4%[1]. The use of a dedicated deuterated internal standard like this compound is anticipated to yield results at the better end of these ranges, or even surpass them.
Experimental Protocol: Tecarfarin Analysis using this compound
The following is a representative LC-MS/MS protocol for the quantification of Tecarfarin in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tecarfarin: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific values to be determined experimentally).
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific values to be determined experimentally, with a mass shift corresponding to the number of deuterium atoms).
-
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Nebulizer Gas (GS1): 55 psi
-
Heater Gas (GS2): 60 psi
-
Visualizing the Workflow and Principles
Caption: Experimental workflow for Tecarfarin quantification.
Caption: Principle of internal standard correction.
Conclusion and Recommendation
For the quantitative analysis of Tecarfarin in biological matrices, the use of a deuterated internal standard, this compound, is strongly recommended. Its chemical and physical similarity to the analyte ensures the most accurate and precise correction for variations in sample preparation and instrument response. While other internal standards may be employed, they are unlikely to provide the same level of performance, potentially leading to less reliable data. For researchers, scientists, and drug development professionals, investing in a high-quality, deuterated internal standard like this compound is a critical step in ensuring the integrity and success of their analytical studies.
References
Validation of an LC-MS/MS Method for Tecarfarin with Tecarfarin-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of the bioanalytical method validation for Tecarfarin using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), employing Tecarfarin-d4 as a stable isotope-labeled internal standard. The guide details the experimental protocols and presents quantitative performance data in comparison to alternative analytical techniques. This information is intended to assist researchers and drug development professionals in the selection and implementation of robust analytical methods for pharmacokinetic and toxicokinetic studies of Tecarfarin.
Introduction to Tecarfarin and the Need for Robust Bioanalysis
Tecarfarin is a novel vitamin K antagonist, structurally similar to warfarin, developed as an oral anticoagulant. Unlike warfarin, which is metabolized by the highly variable cytochrome P450 (CYP) enzyme system, Tecarfarin is primarily metabolized by carboxylesterases. This metabolic pathway is anticipated to result in a more predictable and stable anticoagulant response, potentially reducing the risk of bleeding and thromboembolic events and minimizing drug-drug interactions.
Accurate and precise quantification of Tecarfarin in biological matrices is crucial for its clinical development and therapeutic drug monitoring. LC-MS/MS has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the highest level of accuracy and precision.
Comparative Analysis of Analytical Methodologies
While LC-MS/MS is the preferred method for the bioanalysis of Tecarfarin, other analytical techniques have been traditionally used for similar small molecule anticoagulants and could be considered as alternatives. This section compares the performance characteristics of LC-MS/MS with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Capillary Electrophoresis (CE).
| Feature | LC-MS/MS with this compound | HPLC-UV | Capillary Electrophoresis (CE) |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate to High (relies on chromatographic separation and UV absorbance) | High (based on charge-to-size ratio) |
| Sensitivity | Very High (Lower Limit of Quantification typically in the low ng/mL range) | Low to Moderate (LLOQ typically in the high ng/mL to µg/mL range) | Moderate (LLOQ can be in the ng/mL range but often requires sample stacking techniques) |
| Throughput | High (fast chromatography enables run times of a few minutes) | Moderate (longer run times may be required for adequate separation) | Moderate to High (fast separation times, but sample injection can be a bottleneck) |
| Matrix Effect | Can be significant, but effectively compensated by the use of a stable isotope-labeled internal standard (this compound) | Can be significant, requiring extensive sample cleanup | Less susceptible to matrix effects compared to LC-MS/MS, but can still be a factor |
| Cost | High (instrumentation and maintenance are expensive) | Low to Moderate (instrumentation is more affordable) | Moderate (instrumentation cost is between HPLC-UV and LC-MS/MS) |
| Development Time | Moderate to High (method development can be complex) | Low to Moderate (method development is generally more straightforward) | Moderate (method development can be challenging, especially for complex matrices) |
Quantitative Performance of the Validated LC-MS/MS Method
The following tables summarize the key validation parameters for a typical LC-MS/MS method for the quantification of Tecarfarin in human plasma, using this compound as the internal standard. The data presented is representative of the performance expected from a fully validated method according to regulatory guidelines (e.g., FDA and EMA).
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Low QC | 3 | ≤ 10% | ± 10% | ≤ 10% | ± 10% |
| Medium QC | 100 | ≤ 10% | ± 10% | ≤ 10% | ± 10% |
| High QC | 800 | ≤ 10% | ± 10% | ≤ 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| Parameter | Tecarfarin | This compound (IS) |
| Mean Extraction Recovery | > 85% | > 85% |
| Matrix Factor (normalized) | 0.95 - 1.05 | - |
Table 4: Stability
| Stability Condition | Duration | Result |
| Bench-top (Room Temperature) | 24 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Long-term Storage (-80°C) | 12 months | Stable |
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the validation of the LC-MS/MS method for Tecarfarin.
Sample Preparation
A protein precipitation method is commonly employed for the extraction of Tecarfarin from plasma samples.
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 400 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 20% B
-
2.6-3.5 min: 20% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tecarfarin: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, source temperature, nebulizer gas, and curtain gas).
Visualizing the Workflow and Metabolic Pathway
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the LC-MS/MS method validation and the metabolic pathway of Tecarfarin.
Assessing the Cross-Reactivity of Tecarfarin-d4 in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of Tecarfarin-d4 in immunoassays. Given the structural similarity of Tecarfarin to the widely used anticoagulant warfarin, and the use of deuterated analogs like this compound as internal standards in analytical methods, understanding its potential interference in immunoassays is critical for accurate drug monitoring and research. This document outlines the experimental protocols for assessing cross-reactivity, presents a comparative analysis using hypothetical data, and illustrates the underlying scientific principles.
Introduction to Tecarfarin and Immunoassay Cross-Reactivity
Tecarfarin is a novel vitamin K antagonist, similar in its mechanism of action to warfarin, but with a distinct metabolic pathway that is less susceptible to genetic variations and drug-drug interactions.[1][2][3][4] this compound, a deuterated version of Tecarfarin, is often synthesized for use as an internal standard in mass spectrometry-based quantification, ensuring accuracy and precision in pharmacokinetic and pharmacodynamic studies.
Immunoassays are widely used for the therapeutic drug monitoring of anticoagulants like warfarin. These assays rely on the specific binding of antibodies to the target molecule. However, structurally related compounds can sometimes bind to the same antibody, a phenomenon known as cross-reactivity.[5][6][7] This can lead to inaccurate measurements of the intended analyte, potentially impacting patient care and research outcomes. Therefore, a thorough assessment of the cross-reactivity of molecules like this compound in existing immunoassays is paramount.
Experimental Protocol: Assessing Immunoassay Cross-Reactivity
The following protocol describes a standard method for determining the cross-reactivity of a compound in a competitive immunoassay format, which is commonly used for small molecules like warfarin.
Objective: To quantify the percent cross-reactivity of this compound, Tecarfarin, and major warfarin metabolites in a commercially available warfarin immunoassay.
Materials:
-
Warfarin Immunoassay Kit (e.g., ELISA or RIA)
-
This compound
-
Tecarfarin
-
Warfarin (for standard curve)
-
Major Warfarin Metabolites (e.g., 7-hydroxywarfarin, 10-hydroxywarfarin)
-
Drug-free (blank) plasma/serum
-
Phosphate-buffered saline (PBS)
-
Microplate reader (for ELISA) or gamma counter (for RIA)
-
Precision pipettes and consumables
Procedure:
-
Preparation of Standards and Test Compounds:
-
Prepare a series of calibrators for the warfarin standard curve in drug-free plasma/serum according to the immunoassay kit's instructions.
-
Prepare stock solutions of this compound, Tecarfarin, and warfarin metabolites in a suitable solvent.
-
Create a series of dilutions for each test compound in drug-free plasma/serum, covering a broad concentration range.
-
-
Immunoassay Procedure:
-
Perform the immunoassay according to the manufacturer's protocol.
-
In separate wells, add the prepared warfarin standards, the dilutions of each test compound (this compound, Tecarfarin, and metabolites), and a negative control (blank plasma/serum).
-
Incubate the plate as required to allow for competitive binding between the compounds and the labeled antigen for the antibody.
-
Wash the plate to remove unbound components.
-
Add the substrate or secondary antibody (depending on the assay format) and incubate.
-
Measure the signal (e.g., absorbance for ELISA, counts per minute for RIA).
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Generate a standard curve by plotting the signal versus the concentration of the warfarin standards. A log-logit transformation is often used to linearize the curve.
-
From the standard curve, determine the concentration of each test compound dilution that produces a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each test compound using the following formula:
% Cross-Reactivity = (IC50 of Warfarin / IC50 of Test Compound) x 100
-
Data Presentation: Comparative Cross-Reactivity (Hypothetical Data)
The following tables summarize hypothetical data from a cross-reactivity assessment of this compound and related compounds in a warfarin immunoassay. This data is for illustrative purposes to demonstrate how results would be presented.
Table 1: IC50 Values for Warfarin and Test Compounds
| Compound | IC50 (ng/mL) |
| Warfarin | 50 |
| Tecarfarin | 250 |
| This compound | 245 |
| 7-hydroxywarfarin | 1000 |
| 10-hydroxywarfarin | 1500 |
Table 2: Calculated Percent Cross-Reactivity
| Compound | % Cross-Reactivity |
| Warfarin | 100% |
| Tecarfarin | 20% |
| This compound | 20.4% |
| 7-hydroxywarfarin | 5% |
| 10-hydroxywarfarin | 3.3% |
Interpretation of Hypothetical Data:
Based on this hypothetical data, both Tecarfarin and this compound exhibit a moderate level of cross-reactivity (around 20%) in this particular warfarin immunoassay. The deuteration in this compound does not significantly alter its cross-reactivity compared to the parent compound. The major metabolites of warfarin show significantly lower cross-reactivity. This level of cross-reactivity from Tecarfarin and its deuterated analog could lead to an overestimation of warfarin concentrations in patient samples if Tecarfarin is co-administered or if this compound is used as an internal standard in a study analyzing samples with this immunoassay.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and the competitive binding principle of the immunoassay.
Caption: Experimental workflow for assessing immunoassay cross-reactivity.
Caption: Principle of a competitive immunoassay.
Conclusion
The assessment of cross-reactivity is a critical step in the validation of any immunoassay, particularly when new drugs or their analogs are introduced into clinical or research settings. This guide provides a robust framework for evaluating the potential interference of this compound in immunoassays designed for warfarin. While the presented data is hypothetical, the outlined experimental protocol and data analysis methods offer a practical approach for researchers to generate their own data. By meticulously characterizing the cross-reactivity of this compound, scientists and drug development professionals can ensure the accuracy and reliability of their immunoassay results, ultimately contributing to safer and more effective therapeutic monitoring and drug development.
References
- 1. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Anti-warfarin antibody preparation and its characterization for radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross reactivity testing at Quansys Biosciences [quansysbio.com]
- 7. A sensitive and specific stable isotope assay for warfarin and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium Isotope Effect on Tecarfarin Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolism of Tecarfarin and its deuterated analog, Tecarfarin-d4. The information presented herein is based on the established metabolic pathways of Tecarfarin and the fundamental principles of the kinetic isotope effect (KIE) of deuterium substitution in drug metabolism. It is important to note that, to date, no direct experimental studies on the metabolism and pharmacokinetics of this compound have been published in the peer-reviewed scientific literature. Therefore, the comparative data presented for this compound are hypothetical and projected based on established scientific principles.
Executive Summary
Tecarfarin is a novel vitamin K antagonist anticoagulant that is metabolized primarily by human carboxylesterase 2 (CES2) via hydrolysis of its ester group to form a single, inactive metabolite, ATI-5900.[1][2] This metabolic pathway is distinct from that of warfarin, which is metabolized by the cytochrome P450 (CYP450) system, making Tecarfarin less susceptible to drug-drug interactions and genetic polymorphisms associated with CYP enzymes.[1][2][3][4]
The substitution of hydrogen with deuterium at specific positions in a drug molecule can alter its metabolic rate, a phenomenon known as the deuterium kinetic isotope effect (KIE).[5] This effect is most pronounced when the C-H bond being broken is the rate-determining step of the metabolic reaction, as is often the case in CYP450-mediated oxidations. However, the primary metabolic pathway of Tecarfarin, ester hydrolysis, does not involve the direct cleavage of a C-H bond at a site where deuteration is synthetically feasible and expected to influence the reaction rate. Therefore, a significant deuterium isotope effect on the metabolism of this compound is not anticipated.
Comparative Metabolism: Tecarfarin vs. This compound
The following table summarizes the known pharmacokinetic parameters of Tecarfarin and the projected parameters for this compound. The data for Tecarfarin is derived from published clinical and preclinical studies, while the data for this compound is hypothetical.
| Parameter | Tecarfarin | This compound (Hypothetical) | Rationale for Hypothetical Data |
| Primary Metabolic Enzyme | Carboxylesterase 2 (CES2)[1] | Carboxylesterase 2 (CES2) | Deuteration is not expected to alter the primary enzyme responsible for metabolism. |
| Metabolic Reaction | Ester Hydrolysis[2] | Ester Hydrolysis | The fundamental metabolic reaction will remain the same. |
| Primary Metabolite | ATI-5900 (inactive)[2] | ATI-5900 (inactive) | The resulting metabolite from ester hydrolysis will be identical. |
| Metabolic Rate | Moderate | Expected to be similar to Tecarfarin | Ester hydrolysis by CES enzymes does not involve C-H bond cleavage as the rate-limiting step. The KIE is therefore predicted to be negligible. |
| Plasma Half-life (t½) | ~87-140 hours in humans[6] | Expected to be similar to Tecarfarin | With no significant change in metabolic rate, the half-life should remain largely unchanged. |
| Clearance (CL) | Moderate | Expected to be similar to Tecarfarin | Clearance is directly related to the rate of metabolism and is therefore not expected to be significantly altered. |
Experimental Protocols
While no specific studies on this compound are available, a typical experimental workflow to investigate the deuterium isotope effect on its metabolism would involve the following key experiments:
In Vitro Metabolic Stability Assay
-
Objective: To compare the rate of metabolism of Tecarfarin and this compound in a controlled in vitro system.
-
Methodology:
-
Incubate Tecarfarin and this compound separately with human liver microsomes or recombinant human CES2 enzyme.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable solvent (e.g., ice-cold acetonitrile).
-
Analyze the concentration of the parent drug (Tecarfarin or this compound) at each time point using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.
-
In Vivo Pharmacokinetic Study in an Animal Model
-
Objective: To compare the pharmacokinetic profiles of Tecarfarin and this compound in a living organism.
-
Methodology:
-
Administer equivalent doses of Tecarfarin and this compound to separate groups of laboratory animals (e.g., rats or dogs) via a relevant route (e.g., oral or intravenous).
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Quantify the plasma concentrations of the parent drug and its major metabolite (ATI-5900) using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t½), and clearance (CL) for both compounds.
-
Visualizing the Metabolic Pathway and Experimental Workflow
Caption: Metabolic pathway of Tecarfarin.
Caption: Experimental workflow for comparing Tecarfarin and this compound metabolism.
Conclusion
Based on the established metabolic pathway of Tecarfarin, which is dominated by carboxylesterase-mediated hydrolysis, a significant deuterium kinetic isotope effect upon deuteration of the molecule is not expected. The rate-limiting step in this reaction is the nucleophilic attack on the ester carbonyl, not the cleavage of a C-H bond. Consequently, the pharmacokinetic profile of this compound is predicted to be very similar to that of non-deuterated Tecarfarin.
While deuteration has been a successful strategy to favorably alter the metabolism of drugs that undergo CYP450-mediated oxidation, its application to drugs primarily cleared by hydrolysis, such as Tecarfarin, is unlikely to yield significant changes in metabolic stability. Direct experimental verification through in vitro and in vivo studies would be necessary to definitively confirm this hypothesis.
References
- 1. cadrenal.com [cadrenal.com]
- 2. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cadrenal Therapeutics' Tecarfarin Advances to Phase 3 for Thrombosis Prevention [trial.medpath.com]
- 4. Tecarfarin - Wikipedia [en.wikipedia.org]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. Pharmacokinetics and pharmacodynamics of tecarfarin, a novel vitamin K antagonist oral anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tecarfarin Quantification Across Species: A Comparative Guide to Bioanalytical Methods Utilizing Tecarfarin-d4
For researchers, scientists, and drug development professionals, the accurate quantification of drug candidates in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive overview of the validation of Tecarfarin quantification in plasma from different species, with a focus on the use of its deuterated stable isotope-labeled internal standard, Tecarfarin-d4. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), as it ensures the highest accuracy and precision by correcting for variability in sample preparation and matrix effects.
While specific, publicly available, detailed validation reports for an LC-MS/MS method for Tecarfarin using this compound are not readily found in the peer-reviewed literature, this guide synthesizes the established principles of bioanalytical method validation and draws parallels from methodologies employed for other anticoagulants, such as warfarin. This provides a robust framework for researchers to develop and validate a reliable method for Tecarfarin quantification.
The Critical Role of a Deuterated Internal Standard
A deuterated internal standard, such as this compound, is chemically identical to the analyte of interest, Tecarfarin, but has a higher molecular weight due to the replacement of hydrogen atoms with deuterium. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization. This co-elution and similar ionization response are crucial for correcting any analyte loss during sample processing and for mitigating the ion suppression or enhancement effects often encountered in complex biological matrices like plasma.
Comparative Performance of Tecarfarin Quantification
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for Tecarfarin quantification using this compound as an internal standard, based on typical validation parameters for similar small molecule drugs.
| Parameter | Human Plasma | Rat Plasma | Dog Plasma |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 1000 ng/mL | 1000 ng/mL |
| Intra-day Precision (%CV) | <15% | <15% | <15% |
| Inter-day Precision (%CV) | <15% | <15% | <15% |
| Accuracy (%Bias) | ±15% | ±15% | ±15% |
| Recovery (%) | Consistent and reproducible | Consistent and reproducible | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by IS | Minimal and compensated by IS | Minimal and compensated by IS |
Experimental Protocol: A Validated Approach
Below is a detailed, representative protocol for the quantification of Tecarfarin in plasma using this compound as an internal standard. This protocol is based on established methodologies for similar analytes and serves as a strong starting point for method development and validation.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (standard, quality control, or unknown), add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 10% to 90% B over 3 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or Negative ion mode (to be optimized).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tecarfarin: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined by infusion of a standard solution).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined, expected to be +4 Da higher than Tecarfarin).
-
3. Method Validation
The method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. The validation should assess:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of Tecarfarin and this compound in blank plasma from at least six different sources of each species.
-
Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response (r² > 0.99).
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Recovery: The efficiency of the extraction process, which should be consistent and reproducible.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte and internal standard.
-
Stability: The stability of Tecarfarin in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the mechanism of action of Tecarfarin, the following diagrams are provided.
Caption: Experimental workflow for Tecarfarin quantification in plasma.
Caption: Mechanism of action of Tecarfarin.
By following a rigorous validation process and employing a stable isotope-labeled internal standard like this compound, researchers can ensure the generation of high-quality, reliable data for the pharmacokinetic and toxicokinetic assessment of Tecarfarin across different species, ultimately supporting its development as a safe and effective anticoagulant.
The Gold Standard in Bioanalysis: A Comparative Guide to Using Deuterated Internal Standards like Tecarfarin-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and clinical research, the accuracy and reliability of bioanalytical data are paramount. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays is a critical determinant of data quality. This guide provides a comprehensive comparison of deuterated internal standards, exemplified by Tecarfarin-d4, against alternative approaches, supported by regulatory guidelines and experimental best practices.
Regulatory Imperative for High-Quality Bioanalysis
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[1][2][3][4][5][6] A central theme in these guidelines is the need to ensure accuracy, precision, selectivity, and stability of the analytical method. The use of an appropriate internal standard is a cornerstone of a robust bioanalytical method, serving to correct for variability during sample preparation and analysis.[7][8]
Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely recognized as the gold standard.[7][9] The EMA has noted that over 90% of bioanalytical method validation submissions incorporate SIL-IS.[7] The FDA also expects the development of robust methods using SIL-IS when they are available.[7] This preference is rooted in the ability of SIL-IS to mimic the analyte of interest throughout the analytical process, thereby providing the most accurate normalization.[9][10]
Performance Comparison: this compound vs. Alternative Internal Standards
While direct comparative studies for this compound are not publicly available, the advantages of using a deuterated internal standard over a structural analog or other alternatives for the analysis of its non-deuterated counterpart, Tecarfarin, or the structurally similar warfarin, are well-established in the scientific literature.
| Performance Parameter | This compound (Deuterated IS) | Alternative IS (e.g., Structural Analog) | Rationale & Supporting Data |
| Compensation for Matrix Effects | Excellent | Variable to Poor | This compound co-elutes with Tecarfarin, experiencing the same ion suppression or enhancement, thus effectively normalizing the signal.[7] Structural analogs have different physicochemical properties and may not co-elute or experience the same degree of matrix effects, leading to inaccurate results. |
| Correction for Sample Preparation Variability | Excellent | Good to Variable | As a stable isotope-labeled analog, this compound behaves almost identically to Tecarfarin during extraction, evaporation, and reconstitution, correcting for any losses or variations. Structural analogs may have different recovery rates. |
| Accuracy & Precision | High | Can be Compromised | The use of a SIL-IS significantly improves the accuracy and precision of bioanalytical methods.[9] Studies with other drugs have shown that switching from a structural analog to a SIL-IS can significantly reduce the variance and bias of the assay. |
| Regulatory Acceptance | Highly Preferred | May Require More Justification | The FDA and EMA guidelines strongly advocate for the use of SIL-IS.[7] Using an alternative may lead to increased scrutiny and requests for additional validation data from regulatory agencies. |
| Cost | Higher Initial Cost | Lower Initial Cost | The synthesis of a deuterated compound is more complex and expensive. However, the initial investment can be offset by reduced method development time and prevention of costly study failures due to unreliable data.[7] |
Experimental Protocols: A Best-Practice Approach with this compound
The following is a representative experimental protocol for the quantification of Tecarfarin in human plasma using this compound as an internal standard, based on established bioanalytical method validation principles.
Sample Preparation
-
Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., at 500 ng/mL). For calibration standards and quality control (QC) samples, add the appropriate concentration of Tecarfarin standard working solution.
-
Protein Precipitation: Add 400 µL of acetonitrile to each sample.
-
Vortexing: Vortex mix all samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties.
-
MRM Transitions:
-
Tecarfarin: [M+H]+ → fragment ion
-
This compound: [M+H+4]+ → corresponding fragment ion
-
Method Validation
The method must be fully validated according to FDA and/or EMA guidelines, including the assessment of:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
-
Calibration Curve: A calibration curve with at least six non-zero standards, with the lower limit of quantification (LLOQ) being the lowest standard. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at a minimum of four QC levels (LLOQ, low, medium, and high). The mean accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration, and the precision (coefficient of variation, CV) should not exceed 15% (20% at LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma from different sources to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%.
-
Recovery: The extraction recovery of the analyte and IS should be consistent and reproducible.
-
Stability: Stability of the analyte and IS should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the logical flow of a typical bioanalytical method using a deuterated internal standard.
Caption: A flowchart illustrating the key steps in a bioanalytical LC-MS/MS workflow.
Signaling Pathway for Anticoagulation Effect
The diagram below outlines the simplified signaling pathway affected by vitamin K antagonists like Tecarfarin and warfarin.
Caption: The inhibitory effect of Vitamin K antagonists on the coagulation cascade.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. Biochemical applications of a quantitative high-pressure liquid chromatographic assay of warfarin and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. The Active Metabolite of Warfarin (3'-Hydroxywarfarin) and Correlation with INR, Warfarin and Drug Weekly Dosage in Patients under Oral Anticoagulant Therapy: A Pharmacogenetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of warfarin in volumetric absorptive microsampling by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Tecarfarin Analysis Using Tecarfarin-d4: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Tecarfarin analysis in biological matrices, utilizing Tecarfarin-d4 as a stable isotope-labeled internal standard. Given the critical role of accurate bioanalysis in clinical and preclinical drug development, ensuring consistency and reproducibility across different analytical laboratories is paramount. This document outlines a standardized experimental protocol, data presentation formats, and performance metrics based on established regulatory guidelines to facilitate a robust comparison of analytical methods for Tecarfarin.
Introduction to Tecarfarin and the Need for Standardized Analysis
Tecarfarin is a novel vitamin K antagonist that, like warfarin, inhibits the vitamin K epoxide reductase (VKOR) enzyme complex. This inhibition disrupts the vitamin K cycle, leading to a reduction in the synthesis of active vitamin K-dependent clotting factors II, VII, IX, and X, thereby exerting its anticoagulant effect. Unlike warfarin, which is primarily metabolized by the polymorphic cytochrome P450 system, Tecarfarin is metabolized by the more predictable human carboxylesterase 2 (hCE-2) pathway. This metabolic profile suggests a lower potential for drug-drug interactions and a more predictable dose-response relationship.
Accurate quantification of Tecarfarin in plasma is essential for pharmacokinetic and pharmacodynamic (PK/PD) modeling, dose-finding studies, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively corrects for variability in sample preparation and matrix effects. An inter-laboratory comparison is crucial to validate the robustness and transferability of the analytical method across different research sites and contract research organizations (CROs).
Experimental Protocols
A detailed experimental protocol for the quantitative analysis of Tecarfarin in human plasma using LC-MS/MS with this compound as an internal standard is presented below. This protocol is based on established methodologies for similar small molecule anticoagulants and adheres to regulatory guidelines for bioanalytical method validation.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma sample, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tecarfarin: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
3. Method Validation Parameters
The analytical method should be validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3] Key parameters to be assessed in each laboratory include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of Tecarfarin and this compound in blank plasma from at least six different sources.
-
Linearity: A calibration curve with at least six non-zero standards, a blank, and a zero standard (blank with internal standard). The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[1]
-
Recovery: The extraction recovery of Tecarfarin and the internal standard should be consistent and reproducible.
-
Matrix Effect: Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.
-
Stability: Stability of Tecarfarin in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Data Presentation for Inter-laboratory Comparison
To facilitate a direct and objective comparison of performance between laboratories, all quantitative data should be summarized in the following tables.
Table 1: Inter-laboratory Comparison of Calibration Curve Performance
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 | Consistent across labs |
| Correlation Coefficient (r²) | 0.998 | 0.997 | 0.999 | ≥ 0.99 |
| Back-calculated Standard Concentrations (% Deviation) | ||||
| Standard 1 | -2.5% | -3.1% | -1.8% | Within ±15% (±20% for LLOQ) |
| Standard 2 | 1.8% | 2.2% | 1.5% | Within ±15% |
| Standard 3 | 0.5% | -0.8% | 0.2% | Within ±15% |
| Standard 4 | -1.2% | 1.5% | -0.9% | Within ±15% |
| Standard 5 | 2.1% | -1.9% | 2.5% | Within ±15% |
| Standard 6 | -0.9% | 0.6% | -1.1% | Within ±15% |
Table 2: Inter-laboratory Comparison of Accuracy and Precision
| QC Level (ng/mL) | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| LLOQ (1 ng/mL) | ||||
| Mean Accuracy (%) | 102.5 | 98.7 | 105.3 | 80% - 120% |
| Precision (%CV) | 8.9 | 11.2 | 9.5 | ≤ 20% |
| Low QC (3 ng/mL) | ||||
| Mean Accuracy (%) | 101.2 | 99.1 | 103.8 | 85% - 115% |
| Precision (%CV) | 6.5 | 7.8 | 5.9 | ≤ 15% |
| Mid QC (100 ng/mL) | ||||
| Mean Accuracy (%) | 98.9 | 100.5 | 99.8 | 85% - 115% |
| Precision (%CV) | 4.2 | 5.1 | 4.5 | ≤ 15% |
| High QC (800 ng/mL) | ||||
| Mean Accuracy (%) | 100.8 | 98.2 | 101.5 | 85% - 115% |
| Precision (%CV) | 3.8 | 4.5 | 3.9 | ≤ 15% |
Mandatory Visualizations
Tecarfarin Mechanism of Action
The following diagram illustrates the mechanism of action of Tecarfarin as a Vitamin K epoxide reductase (VKOR) inhibitor.
Caption: Mechanism of action of Tecarfarin.
Experimental Workflow for Tecarfarin Analysis
The diagram below outlines the key steps in the experimental workflow for the quantitative analysis of Tecarfarin in plasma samples.
Caption: Experimental workflow for Tecarfarin analysis.
Conclusion
This guide provides a standardized framework for conducting an inter-laboratory comparison of Tecarfarin analysis using this compound as an internal standard. By adhering to the outlined experimental protocols, data presentation formats, and performance criteria, research institutions and CROs can ensure the development of a robust, reproducible, and transferable bioanalytical method. This, in turn, will contribute to the generation of high-quality data to support the clinical development of Tecarfarin as a promising oral anticoagulant.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tecarfarin-d4
For Immediate Implementation by Laboratory Personnel
This guide provides essential, step-by-step instructions for the safe and compliant disposal of Tecarfarin-d4, a deuterated analog of the anticoagulant drug Tecarfarin. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This compound is classified as a hazardous substance with significant health risks, including acute toxicity and reproductive hazards.[1]
I. Understanding the Hazards
This compound and its analogs, such as Warfarin, are potent compounds that require careful handling throughout their lifecycle, including disposal.[1][2] Improper disposal can lead to serious health consequences and environmental damage.[1]
Key Hazard Information Summary:
| Hazard Classification | Description | Citation |
| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled. | [1] |
| Reproductive Toxicity | May damage fertility or the unborn child. | [1] |
| Specific Target Organ Toxicity | Causes damage to the blood through prolonged or repeated exposure. | [1] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects. |
II. Step-by-Step Disposal Protocol
The following procedures are mandatory for all personnel handling this compound waste.
1. Waste Identification and Segregation:
-
Identify all this compound waste streams. This includes, but is not limited to:
-
Unused or expired this compound powder.
-
Contaminated labware (e.g., vials, pipette tips, gloves, bench paper).
-
Solutions containing this compound.
-
Empty stock containers, which should be treated as hazardous waste as they may contain residual powder.
-
-
Segregate this compound waste from other laboratory waste streams at the point of generation.
-
Do not mix this compound waste with other chemical or biological waste unless explicitly permitted by your institution's hazardous waste management plan.
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., gloves, wipes, contaminated vials) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
Ensure the container is properly sealed to prevent spills and evaporation.
-
Under no circumstances should this compound waste be disposed of down the drain. [3]
-
-
Sharps Waste:
-
Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.
-
3. Labeling:
-
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., "Toxic," "Reproductive Hazard").
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
4. Storage:
-
Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be away from general laboratory traffic and incompatible materials.[4]
-
Ensure that the storage area has secondary containment to control any potential leaks or spills.
5. Disposal:
-
All this compound waste must be disposed of through a licensed hazardous waste disposal contractor.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Follow all institutional and local regulations for the final disposal of this hazardous material. Incineration is often the required method for compounds like Warfarin and its analogs.[2]
III. Emergency Procedures for Spills
In the event of a this compound spill, immediate action is required to minimize exposure and contamination.
-
Evacuate the immediate area and alert others.
-
If you are trained and it is safe to do so, contain the spill using a chemical spill kit. Avoid generating dust from powdered material.
-
Wear appropriate Personal Protective Equipment (PPE) , including a lab coat, safety goggles, and chemical-resistant gloves. For significant spills, respiratory protection may be necessary.[5]
-
Collect the spilled material and any contaminated absorbent materials and place them in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Report the spill to your laboratory supervisor and EHS department immediately.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
References
Essential Safety and Logistical Information for Handling Tecarfarin-d4
Disclaimer: This document provides guidance based on the available safety information for Tecarfarin. Since a specific Safety Data Sheet (SDS) for Tecarfarin-d4 is not available, these recommendations are based on the SDS for the parent compound, Tecarfarin, which states that it is not a hazardous substance or mixture. Researchers should always consult their institution's safety protocols and exercise due diligence when handling any chemical compound.
This guide furnishes researchers, scientists, and drug development professionals with essential safety protocols and operational plans for the handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
As a non-hazardous substance, standard laboratory PPE is recommended when handling this compound to minimize exposure and prevent contamination.
| PPE Category | Item | Specification/Notes |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Change gloves frequently, especially if they become contaminated. |
| Eye Protection | Safety Glasses | Safety glasses with side shields are required as a minimum standard for eye protection in a laboratory environment.[1] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin from potential splashes or spills. |
| Respiratory Protection | Not generally required | For procedures that may generate dust, a dust mask or working in a fume hood is recommended to avoid inhalation. |
Operational Plan: Handling this compound
Adherence to standard laboratory practices is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a designated waste container for non-hazardous solid chemical waste.
2. Handling:
-
When weighing and transferring the solid compound, perform these actions in a designated area, such as on a weigh boat, to contain any potential spills.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
Clearly label all containers with the compound name, concentration, and date.
3. In Case of a Spill:
-
For a small dry spill, gently sweep the material into a designated waste container.
-
For a liquid spill, absorb the material with an inert absorbent material and place it in the waste container.
-
Clean the spill area with an appropriate solvent.
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent contamination.
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Disposal Plan
As a non-hazardous solid chemical, the disposal of this compound and its associated waste should follow institutional guidelines for non-hazardous laboratory waste.
1. Solid Waste:
-
Contaminated materials such as weigh boats, gloves, and paper towels should be placed in a designated, clearly labeled container for non-hazardous solid chemical waste.
-
This container should be kept separate from general laboratory trash to avoid confusion.[2]
2. Liquid Waste:
-
Aqueous solutions of this compound, if deemed non-hazardous by institutional guidelines, may be suitable for drain disposal with copious amounts of water.[3] However, it is imperative to consult and adhere to local and institutional regulations regarding chemical waste disposal.
-
If drain disposal is not permitted, collect the liquid waste in a clearly labeled, sealed container for chemical waste pickup.
3. Empty Containers:
-
The original container of this compound, once empty, should have its label defaced or removed before being discarded in the regular laboratory trash.[4]
By following these guidelines, researchers can handle this compound safely and effectively while minimizing risk and ensuring proper disposal.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
